Fmoc-Lys(Boc)-OPfp
Description
The exact mass of the compound Fmoc-Lys(Boc)-OPfp is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-Lys(Boc)-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lys(Boc)-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVSYQQDWNJRI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F5N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456808 | |
| Record name | Fmoc-Lys(Boc)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-98-2 | |
| Record name | Fmoc-Lys(Boc)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-N-e-t.-Boc-L-lysin pentafluorphenylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-Lys(Boc)-OPfp: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: N-α-Fmoc-N-ε-Boc-L-lysine pentafluorophenyl ester, commonly abbreviated as Fmoc-Lys(Boc)-OPfp, is a critical building block in solid-phase peptide synthesis (SPPS). Its unique chemical structure, featuring orthogonal protecting groups and a pre-activated carboxylic acid, makes it an invaluable reagent for the precise incorporation of lysine residues into peptide chains. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of Fmoc-Lys(Boc)-OPfp, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Fmoc-Lys(Boc)-OPfp is a derivative of the amino acid L-lysine, where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group. The carboxyl group is activated as a pentafluorophenyl (Pfp) ester, which is a highly efficient acylating agent. This strategic combination of protecting groups and activation allows for its seamless integration into the Fmoc-SPPS workflow.
The chemical structure of Fmoc-Lys(Boc)-OPfp is illustrated in the diagram below.
Caption: Chemical structure of Fmoc-Lys(Boc)-OPfp.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Fmoc-Lys(Boc)-OPfp is provided in the table below. This data is essential for handling, storage, and application of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₃₁F₅N₂O₆ | [1] |
| Molecular Weight | 634.59 g/mol | |
| Appearance | White to off-white or beige powder | |
| Melting Point | 135-145 °C | |
| Purity (HPLC) | ≥97.0% | |
| Optical Rotation | [α]²⁵/D -16.0 to -13.0° (c=1 in chloroform) | |
| Storage Temperature | 15-25°C | |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). | [2] |
| CAS Number | 86060-98-2 | [1] |
Experimental Protocols
Synthesis of Fmoc-Lys(Boc)-OPfp
The synthesis of Fmoc-Lys(Boc)-OPfp is typically achieved through the esterification of Fmoc-Lys(Boc)-OH with pentafluorophenol. A common method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
-
Fmoc-Lys(Boc)-OH
-
Pentafluorophenol (Pfp-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
5% aqueous Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the stirred solution of the amino acid and pentafluorophenol over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washes and wash sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude Fmoc-Lys(Boc)-OPfp can be purified by recrystallization to obtain a high-purity crystalline solid.
Materials:
-
Crude Fmoc-Lys(Boc)-OPfp
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
If any insoluble material is present, perform a hot filtration.
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.
-
Dry the purified crystals under vacuum.
Characterization Protocols
Purity analysis of Fmoc-Lys(Boc)-OPfp is typically performed using reverse-phase HPLC.
Conditions:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 280 nm (for the Fmoc group).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile or a mixture of the mobile phases to a concentration of approximately 1 mg/mL.
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Fmoc-Lys(Boc)-OPfp.
¹H NMR (400 MHz, CDCl₃):
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Expected Chemical Shifts (δ, ppm):
-
7.7-7.2: Aromatic protons of the Fmoc group.
-
~5.3: NH proton of the Fmoc-protected α-amino group.
-
~4.7: NH proton of the Boc-protected ε-amino group.
-
~4.4-4.2: CH and CH₂ protons of the fluorenylmethoxy group.
-
~4.3: α-proton of the lysine backbone.
-
~3.1: CH₂ protons adjacent to the ε-amino group.
-
~1.9-1.4: CH₂ protons of the lysine side chain (β, γ, δ).
-
~1.4: Singlet for the nine protons of the tert-butyl group (Boc).
-
¹³C NMR (100 MHz, CDCl₃):
-
Sample Preparation: Dissolve 20-30 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Expected Chemical Shifts (δ, ppm):
-
~170-168: Carbonyl carbon of the pentafluorophenyl ester.
-
~156: Carbonyl carbon of the Fmoc group.
-
~155: Carbonyl carbon of the Boc group.
-
~144-120: Aromatic carbons of the Fmoc and pentafluorophenyl groups.
-
~80: Quaternary carbon of the tert-butyl group.
-
~67: CH₂ carbon of the fluorenylmethoxy group.
-
~53: α-carbon of the lysine backbone.
-
~47: CH carbon of the fluorenyl group.
-
~40-22: Carbons of the lysine side chain.
-
~28: Methyl carbons of the tert-butyl group.
-
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
-
Sample Preparation: The spectrum can be recorded using a KBr pellet or as a thin film from a solution evaporated on a salt plate.
-
Expected Absorption Bands (cm⁻¹):
-
~3300: N-H stretching vibrations.
-
~3000-2850: C-H stretching vibrations (aliphatic and aromatic).
-
~1780: C=O stretching of the pentafluorophenyl ester.
-
~1720: C=O stretching of the Fmoc urethane.
-
~1690: C=O stretching of the Boc urethane.
-
~1520: N-H bending and C-N stretching vibrations (amide II band).
-
~1250 & 1160: C-O stretching vibrations of the ester and urethane groups.
-
~1500 & 970: Characteristic strong absorptions of the C-F bonds in the pentafluorophenyl group.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lys(Boc)-OPfp is a key reagent in Fmoc-based SPPS. The pre-activated pentafluorophenyl ester allows for efficient and rapid coupling to the free N-terminal amine of the growing peptide chain on the solid support.
The general workflow for incorporating a lysine residue using Fmoc-Lys(Boc)-OPfp in SPPS is depicted below.
Caption: General workflow for incorporating Fmoc-Lys(Boc)-OPfp in SPPS.
Experimental Protocol for a Coupling Step in Manual SPPS
This protocol describes a typical manual coupling step on a 0.1 mmol scale.
Materials:
-
Resin-bound peptide with a free N-terminus (0.1 mmol)
-
Fmoc-Lys(Boc)-OPfp (3-5 equivalents, 0.3-0.5 mmol)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
(Optional) 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free amine.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OPfp (and optionally HOBt) in DMF.
-
Add the amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored using a Kaiser test, which should be negative upon completion of the coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next deprotection step or final cleavage.
Conclusion
Fmoc-Lys(Boc)-OPfp is a highly efficient and versatile reagent for the incorporation of lysine into synthetic peptides. Its well-defined chemical properties and the orthogonal nature of its protecting groups make it a cornerstone of modern peptide chemistry. The detailed protocols provided in this guide for its synthesis, purification, characterization, and application in SPPS are intended to support researchers and drug development professionals in their efforts to synthesize complex and high-purity peptides for a wide range of applications.
References
The Role of Pentafluorophenyl (OPfp) Esters in Amino Acid Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of peptide synthesis and bioconjugation, the efficient and reliable activation of amino acids is a critical determinant of success. Among the various strategies developed, the use of pentafluorophenyl (PFP) esters has emerged as a superior method, offering significant advantages in terms of reaction speed, stability, and suppression of side reactions. This technical guide provides a comprehensive overview of the function of PFP esters in amino acid activation, their underlying chemical principles, quantitative performance data, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively leverage PFP ester chemistry in their work.
Core Principles: The Chemistry of Pentafluorophenyl Esters
Pentafluorophenyl esters are highly reactive "active esters" utilized to facilitate the formation of amide (peptide) bonds.[1] They are formed from a carboxylic acid and pentafluorophenol.[2] The efficacy of PFP esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group.[1][2] This key characteristic renders the carbonyl carbon of the ester highly electrophilic, making it susceptible to nucleophilic attack by the primary amino group of an incoming amino acid.[2][3] The subsequent formation of a stable amide bond is facilitated by the fact that the pentafluorophenolate anion is an excellent leaving group.[2][3]
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the PFP ester, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenolate anion and forming the desired amide bond.[4]
Advantages of Pentafluorophenyl Esters:
-
High Reactivity and Speed: PFP esters exhibit significantly faster coupling kinetics compared to other active esters, which helps to minimize or eliminate undesirable side reactions.[1][5]
-
Reduced Side Reactions: The use of pre-formed PFP esters avoids exposing the growing peptide chain to a separate activating reagent, thereby reducing the occurrence of unwanted modifications.[1] This is particularly advantageous in Solid-Phase Peptide Synthesis (SPPS).[6]
-
Stability: PFP esters are generally stable, crystalline compounds that are less susceptible to spontaneous hydrolysis in aqueous environments compared to other common esters, such as N-hydroxysuccinimide (NHS) esters.[1][3] This leads to higher conjugation yields and better reproducibility.[3]
-
Additive-Free Potential: Under certain conditions, particularly in flow chemistry systems, PFP esters can facilitate peptide bond formation without the need for coupling additives, which simplifies purification and reduces byproducts.[1][7]
-
Minimization of Racemization: The high reaction rate of PFP esters is beneficial for minimizing racemization, especially for amino acids that are prone to losing their stereochemical integrity during activation.[1]
Quantitative Data
The superior performance of PFP esters in amino acid activation is supported by quantitative kinetic data.
| Table 1: Comparative Reaction Rates of Active Esters | |
| Active Ester | Relative Coupling Rate |
| Pentafluorophenyl (PFP) Ester (OPfp) | 111[1][5][8] |
| Pentachlorophenyl (PCP) Ester (OPcp) | 3.4[1][5][8] |
| p-Nitrophenyl (Np) Ester (ONp) | 1[1][5][8] |
| Table 2: Comparative Stability of Active Esters in Aqueous Solution | ||
| Active Ester | Condition | Half-life (t½) |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | More stable than NHS esters[9][10] |
| N-hydroxysuccinimide (NHS) Ester | pH 8.0, Carbonate Buffer/10% DMSO | 210 min[10] |
| N-hydroxysuccinimide (NHS) Ester | pH 8.5, Carbonate Buffer/10% DMSO | 180 min[10] |
| N-hydroxysuccinimide (NHS) Ester | pH 9.0, Carbonate Buffer/10% DMSO | 125 min[10] |
Experimental Protocols
Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol describes the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids.[11]
Materials:
-
Fmoc-amino acid
-
Pentafluorophenyl trifluoroacetate
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
0.1 N aq HCl[12]
-
0.1% aq NaHCO3[12]
-
Anhydrous MgSO4[12]
Procedure:
-
Dissolve the Fmoc-amino acid (1 mmol) in anhydrous DCM (2 mL).[12]
-
Add pyridine (1.2 mmol) to the solution and stir.[12]
-
Slowly add pentafluorophenyl trifluoroacetate (1.2 mmol) to the reaction mixture.[12]
-
Stir the reaction at room temperature for 1 hour.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add EtOAc (100 mL) to the solution.[12]
-
Wash the organic layer with 0.1 N aq HCl and 0.1% aq NaHCO3.[12]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.[12]
-
The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.[11]
Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid-OPfp Esters
This protocol outlines a general procedure for SPPS on a manual synthesis vessel.[11]
Materials:
-
Fmoc-protected amino acid loaded resin
-
Fmoc-amino acid pentafluorophenyl ester
-
Piperidine solution in DMF (typically 20%)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with piperidine solution in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative ninhydrin (Kaiser) test.[13] A blue/purple color indicates an incomplete reaction, while a yellow/colorless solution signifies completion.[13]
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[11]
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF and DCM, then dry under vacuum.[11]
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.[11]
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.[11]
-
Dry the crude peptide pellet under vacuum.[11]
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Reaction Mechanism
Caption: Mechanism of peptide bond formation using a pentafluorophenyl ester.
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using PFP esters.
Logical Advantages of PFP Esters
Caption: Logical flow demonstrating the advantages of PFP esters in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pentafluorophenol and its derivatives [en.highfine.com]
- 9. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Fmoc-Lys(Boc)-OPfp (CAS: 86060-98-2) for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butyloxycarbonyl)-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). It details its chemical and physical properties, provides established experimental protocols for its use, and presents a workflow for the synthesis of a peptide fragment, including mandatory visualizations to clarify the processes involved.
Core Chemical and Physical Properties
Fmoc-Lys(Boc)-OPfp is a pre-activated amino acid derivative designed for efficient incorporation of a protected lysine residue into a growing peptide chain during Fmoc-based SPPS. The pentafluorophenyl (Pfp) ester serves as a highly reactive leaving group, facilitating rapid and efficient amide bond formation without the need for in-situ coupling reagents.
Table 1: Physicochemical Properties of Fmoc-Lys(Boc)-OPfp
| Property | Value |
| CAS Number | 86060-98-2 |
| Molecular Formula | C₃₂H₃₁F₅N₂O₆ |
| Molecular Weight | 634.59 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 135-145 °C |
| Purity (HPLC) | ≥97.0% |
| Storage Temperature | 15-25°C |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving Fmoc-Lys(Boc)-OPfp: its synthesis from the corresponding carboxylic acid, its application in peptide coupling, and the subsequent deprotection steps.
Synthesis of Fmoc-Lys(Boc)-OPfp from Fmoc-Lys(Boc)-OH
This protocol outlines the esterification of Fmoc-Lys(Boc)-OH to its pentafluorophenyl ester.
Materials:
-
Fmoc-Lys(Boc)-OH
-
Pentafluorophenol (PFP)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in ethyl acetate or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or DIC (1.1 equivalents) in the same solvent dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) or diisopropylurea byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-Lys(Boc)-OPfp.
Coupling of Fmoc-Lys(Boc)-OPfp in Solid-Phase Peptide Synthesis
This protocol describes the incorporation of the Fmoc-Lys(Boc)-OPfp into a peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Lys(Boc)-OPfp
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15-20 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue color) confirms the presence of a free primary amine.[1]
-
Coupling: Dissolve Fmoc-Lys(Boc)-OPfp (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF. Add this solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow/colorless beads) indicates the absence of free primary amines and thus a complete reaction.[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Cleavage and Final Deprotection
This protocol outlines the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Boc side-chain protecting group.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically consisting of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Visualization
The following diagrams illustrate the key processes involved in the synthesis and use of Fmoc-Lys(Boc)-OPfp.
Data Presentation
The efficiency of coupling reactions is paramount in SPPS to ensure high purity and yield of the final peptide. While specific quantitative data for the coupling efficiency of Fmoc-Lys(Boc)-OPfp can vary depending on the peptide sequence and reaction conditions, pre-activated esters like OPfp esters generally exhibit high coupling yields.
Table 2: Representative Purity and Yield Data for Fmoc-Protected Amino Acids in SPPS
| Amino Acid Derivative | Coupling Time (min) | Purity (Crude, HPLC %) | Overall Yield (%) |
| Fmoc-AA-OH / HBTU | 30-120 | 70-95 | Varies |
| Fmoc-Lys(Boc)-OPfp | 60-120 | Typically >90% | Generally High |
| Fmoc-AA-DIC/HOBt | 60-180 | 65-90 | Varies |
Note: The data presented for Fmoc-Lys(Boc)-OPfp is a representative expectation based on the high reactivity of Pfp esters. Actual results may vary.
Conclusion
Fmoc-Lys(Boc)-OPfp is a highly effective and convenient reagent for the introduction of lysine residues in Fmoc-based solid-phase peptide synthesis. Its pre-activated nature simplifies the coupling process, often leading to high yields and purity of the target peptide. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully utilize this valuable building block in their synthetic endeavors. Careful monitoring of the coupling and deprotection steps remains crucial for achieving optimal results in the synthesis of complex peptides.
References
A Technical Guide to Fmoc-Lys(Boc)-OPfp: A Key Reagent in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-Fmoc-N-ε-Boc-L-lysine pentafluorophenyl ester, commonly abbreviated as Fmoc-Lys(Boc)-OPfp. This reagent is a critical building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), a cornerstone technique for the development of peptide-based therapeutics and research tools.
Core Compound Data
Fmoc-Lys(Boc)-OPfp is a derivative of the amino acid lysine, modified with protecting groups to ensure controlled and specific peptide bond formation. The key quantitative data for this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₃₂H₃₁F₅N₂O₆ | [1][2][3][4][5] |
| Molecular Weight | 634.59 g/mol | [2][3] |
| CAS Number | 86060-98-2 | [1][2] |
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lys(Boc)-OPfp is specifically designed for Fmoc-based solid-phase peptide synthesis.[6] This methodology revolutionized the synthesis of peptides by anchoring the initial amino acid to an insoluble polymer resin, allowing for the sequential addition of subsequent amino acids.[6] The solid support simplifies the purification process by enabling the removal of excess reagents and byproducts through simple filtration and washing.[6]
The effectiveness of Fmoc-Lys(Boc)-OPfp lies in its orthogonal protecting group strategy.[6] The Nα-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The Nε-amino group of the lysine side chain is protected by the tert-butoxycarbonyl (Boc) group, which is acid-labile.[7] This orthogonality allows for the selective removal of the Fmoc group to elongate the peptide chain without disturbing the Boc group on the lysine side chain.[6]
The C-terminal carboxyl group is activated as a pentafluorophenyl (Pfp) ester.[8] This pre-activated ester facilitates efficient coupling to the free N-terminal amine of the growing peptide chain attached to the solid support, often enabling monitoring of the amide bond formation.[8]
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis
The following diagram illustrates the logical workflow of a single coupling cycle in Fmoc SPPS utilizing a pre-activated amino acid derivative like Fmoc-Lys(Boc)-OPfp.
General Experimental Protocol for Coupling
The following provides a generalized methodology for the coupling step in Fmoc SPPS using Fmoc-Lys(Boc)-OPfp. Note that specific conditions such as equivalents, reaction times, and solvents may need to be optimized based on the peptide sequence and the solid support used.
-
Resin Preparation : Start with the resin-bound peptide chain that has a free N-terminal amine. This is achieved after the deprotection of the previous Fmoc-protected amino acid.
-
Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc protecting group. This reaction is typically carried out for 5-20 minutes at room temperature.
-
Washing : Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct. This step is crucial to prevent side reactions in the subsequent coupling step.
-
Coupling Reaction :
-
Prepare a solution of Fmoc-Lys(Boc)-OPfp (typically 1.5 to 3 equivalents relative to the resin loading) in a suitable solvent like DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the resin, followed by the addition of the Fmoc-Lys(Boc)-OPfp solution.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test) to check for the presence of free primary amines.
-
-
Post-Coupling Wash : After the coupling is complete (as indicated by a negative Kaiser test), wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
-
Cycle Repetition : The resin, now bearing the newly added and Fmoc-protected lysine residue, is ready for the next cycle of deprotection and coupling with the subsequent amino acid in the target peptide sequence.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (like the Boc group on lysine) are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[7]
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Lys(Boc)-OPfp Novabiochem 86060-98-2 [sigmaaldrich.com]
- 3. FMOC-LYS(BOC)-OPFP | 86060-98-2 [chemicalbook.com]
- 4. Fmoc-Lys(Boc)-OPfp - Protheragen [protheragen.ai]
- 5. biorunstar.com [biorunstar.com]
- 6. Fmoc-Lys(Boc)-OPfp | 86060-98-2 | Benchchem [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Lys(Boc)-OPfp Novabiochem 86060-98-2 [sigmaaldrich.com]
Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Fmoc-Lys(Boc)-OPfp
For Immediate Release
Shanghai, China – December 26, 2025 – In the intricate world of peptide synthesis and drug development, the purity and reactivity of building blocks are paramount. This technical guide offers an in-depth analysis of the solubility and stability of Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field, providing quantitative data, detailed experimental protocols, and visual workflows to optimize its use in the laboratory.
Executive Summary
Fmoc-Lys(Boc)-OPfp is a widely utilized activated amino acid derivative designed for the efficient incorporation of a protected lysine residue into a growing peptide chain. Its success in synthesis is intrinsically linked to its solubility in common organic solvents and its stability throughout the coupling process. This guide provides a comprehensive overview of these parameters, offering a clear path to maximizing yield and purity in peptide synthesis endeavors.
Solubility Profile
The solubility of Fmoc-Lys(Boc)-OPfp is a critical factor for ensuring homogeneous reaction conditions and efficient coupling kinetics. While qualitative descriptors are often provided by suppliers, this guide consolidates available data into a more quantitative framework. The following table summarizes the solubility of Fmoc-Lys(Boc)-OPfp in a range of solvents commonly employed in peptide synthesis. It is important to note that much of the publicly available data is qualitative; therefore, where precise figures are unavailable, solubility is described based on empirical observations from related compounds and general principles of organic chemistry. For instance, the solubility of the non-activated form, Fmoc-Lys(Boc)-OH, is provided for reference, being soluble in DMSO at ≥100.8 mg/mL and in ethanol at ≥51 mg/mL[1][2].
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (20°C) | Solubility of Fmoc-Lys(Boc)-OPfp | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 36.7 | ~106 mg/mL (~0.167 M)[3] | Considered an excellent solvent for SPPS, effectively solvating both the amino acid derivative and the resin. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 32.2 | High | Often used as a stronger alternative to DMF for difficult couplings, though it can be more viscous. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 9.1 | Soluble | Commonly used for swelling polystyrene resins and dissolving protected amino acids. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 46.7 | High | A highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 7.6 | Moderately Soluble | Can be used, but generally less effective for highly polar compounds compared to DMF or DMSO. |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 37.5 | Moderately Soluble | Often used in HPLC mobile phases and can be a suitable solvent for some coupling reactions. |
Note: The solubility data is a combination of reported values and qualitative assessments based on the properties of similar molecules. Researchers should perform their own solubility tests for precise concentrations.
Stability Profile
The stability of Fmoc-Lys(Boc)-OPfp is crucial to prevent premature degradation that can lead to failed syntheses or the generation of impurities. The two primary points of lability are the Fmoc protecting group and the pentafluorophenyl (PFP) ester.
-
Fmoc Group Stability: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously base-labile and is designed to be cleaved under mild basic conditions, typically with a solution of piperidine in DMF[4]. However, prolonged exposure to even weakly basic conditions or certain solvents can lead to premature deprotection.
-
PFP Ester Stability: Pentafluorophenyl esters are known for their high reactivity and relative stability to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters. Nevertheless, they are susceptible to hydrolysis in the presence of water, especially under basic conditions. Therefore, the use of anhydrous solvents is highly recommended.
Solutions of Fmoc-Lys(Boc)-OPfp should ideally be prepared fresh for each use. If storage in solution is necessary, it should be for a short duration at low temperature in an anhydrous, aprotic solvent.
Experimental Protocols
To aid researchers in verifying the quality and optimizing the use of Fmoc-Lys(Boc)-OPfp, the following detailed experimental protocols are provided.
Protocol 1: Quantitative Solubility Determination
This protocol outlines a method to determine the solubility of Fmoc-Lys(Boc)-OPfp in a specific solvent using HPLC analysis.
Materials:
-
Fmoc-Lys(Boc)-OPfp
-
High-purity organic solvents (DMF, NMP, DCM, DMSO, THF, ACN)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Fmoc-Lys(Boc)-OPfp to a known volume (e.g., 1.0 mL) of the desired solvent in a sealed vial.
-
Agitate the mixture using a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully withdraw a known volume of the supernatant (e.g., 100 µL).
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for separating the compound of interest (e.g., 30-90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Inject the diluted sample into the HPLC system.
-
-
Quantification:
-
Prepare a series of standard solutions of Fmoc-Lys(Boc)-OPfp of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.
-
Protocol 2: Stability Assessment by HPLC
This protocol describes a method to monitor the stability of Fmoc-Lys(Boc)-OPfp in a chosen solvent over time.
Materials:
-
Fmoc-Lys(Boc)-OPfp
-
High-purity organic solvents
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Solution Preparation:
-
Prepare a solution of Fmoc-Lys(Boc)-OPfp in the solvent of interest at a known concentration (e.g., 10 mg/mL).
-
-
Time-Course Analysis:
-
Immediately after preparation (t=0), transfer an aliquot of the solution into an HPLC vial and inject it into the HPLC system using the method described in Protocol 1.
-
Store the stock solution at a controlled temperature (e.g., room temperature, 25°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), withdraw aliquots, dilute if necessary, and inject them into the HPLC.
-
-
Data Analysis:
-
For each time point, determine the peak area of the intact Fmoc-Lys(Boc)-OPfp.
-
Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.
-
Monitor for the appearance of new peaks, which may correspond to degradation products such as Fmoc-Lys(Boc)-OH (from hydrolysis of the PFP ester) or H-Lys(Boc)-OPfp (from Fmoc deprotection).
-
Visualizing the Workflow and Degradation Pathways
To further clarify the experimental process and potential chemical transformations, the following diagrams are provided in the DOT language for Graphviz.
References
The Cornerstone of Complex Peptide Synthesis: A Technical Guide to Fmoc-Lys(Boc)-OPfp
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to achieving high-purity, complex peptide sequences. Among the vast arsenal of amino acid derivatives, Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp) stands out as a pivotal reagent. This in-depth technical guide elucidates the core features of Fmoc-Lys(Boc)-OPfp, providing quantitative data, detailed experimental protocols, and visualizations to empower researchers in their peptide synthesis endeavors.
Core Attributes and Quantitative Data
Fmoc-Lys(Boc)-OPfp is a pre-activated amino acid derivative designed for efficient incorporation of a protected lysine residue into a growing peptide chain during Fmoc-based SPPS.[1] The strategic use of orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group for the ε-amino side chain and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group—allows for selective deprotection and chain elongation.[1]
The pentafluorophenyl (PFP) ester serves as a highly efficient activating group for the carboxyl function.[2] The strong electron-withdrawing nature of the pentafluorophenyl ring renders the carbonyl carbon highly susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, leading to rapid and efficient peptide bond formation.[2] This high reactivity often translates to shorter coupling times and a reduction in side reactions, such as racemization.[3]
Below is a summary of the key quantitative data for Fmoc-Lys(Boc)-OPfp:
| Property | Value | Reference(s) |
| CAS Number | 86060-98-2 | [4] |
| Molecular Formula | C₃₂H₃₁F₅N₂O₆ | [4] |
| Molecular Weight | 634.6 g/mol | [4] |
| Appearance | White to off-white powder | |
| Melting Point | 135-145 °C | |
| Purity (HPLC) | ≥97.0% | |
| Optical Rotation | [α]²⁰/D -12.0 to -16.0° (c=1 in CHCl₃) |
Performance Comparison of Coupling Methods
While Fmoc-Lys(Boc)-OPfp offers the advantage of being a pre-activated building block, it is often compared to in-situ coupling methods where a coupling reagent is used to activate the free carboxylic acid of Fmoc-Lys(Boc)-OH. The choice of method depends on the specific requirements of the synthesis, including the complexity of the peptide sequence and cost considerations.
| Coupling Method | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| PFP Ester | Pre-activated Ester | 15-60 minutes | >98% | Very Low |
| HATU/DIPEA | Aminium/Uronium Salt | 15-45 minutes | >99% | Very Low |
| HBTU/DIPEA | Aminium/Uronium Salt | 20-60 minutes | >98% | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95% | Low |
Note: The data presented are representative and can vary depending on the specific peptide sequence, resin, and reaction conditions.[3][5]
Experimental Protocols
The following protocols provide a detailed methodology for the use of Fmoc-Lys(Boc)-OPfp in manual solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for the incorporation of Fmoc-Lys(Boc)-OPfp into a peptide chain attached to a rink amide resin.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Fmoc-Lys(Boc)-OPfp
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to enhance reaction rate)[6]
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 3 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Kaiser Test (Optional but Recommended):
-
Take a small sample of the resin beads and perform the Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.
-
-
Coupling of Fmoc-Lys(Boc)-OPfp:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OPfp (2-3 equivalents relative to the resin loading) and, optionally, HOBt (2-3 equivalents) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling reaction.
-
If the Kaiser test is positive, extend the coupling time or perform a second coupling with a fresh solution of the activated amino acid.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of the Boc side-chain protecting group.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
SPPS Workflow for a Kinase Inhibitor Peptide
The synthesis of peptide-based kinase inhibitors often involves the incorporation of lysine residues, which can play a crucial role in the inhibitor's interaction with the kinase.[5] The following diagram illustrates the experimental workflow for the solid-phase synthesis of a hypothetical peptide inhibitor of a Mitogen-Activated Protein Kinase (MAPK), utilizing Fmoc-Lys(Boc)-OPfp.
Caption: SPPS workflow for a MAPK inhibitor peptide using Fmoc-Lys(Boc)-OPfp.
Mechanism of Action of a Peptide-based Kinase Inhibitor
Peptide inhibitors targeting the docking groove of kinases can prevent the binding of substrate proteins, thereby inhibiting their phosphorylation and downstream signaling.[8] The strategically placed lysine residue, incorporated using Fmoc-Lys(Boc)-OPfp, can form critical interactions within the docking site.
Caption: Inhibition of MAPK signaling by a peptide inhibitor.
This technical guide provides a comprehensive overview of the key features, quantitative data, and experimental protocols for Fmoc-Lys(Boc)-OPfp. Its high reactivity and the stability of the resulting peptide bond make it an invaluable tool for the synthesis of complex peptides for research, diagnostics, and therapeutic development.
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Introduction to Fmoc/tBu orthogonal protection strategy.
An In-depth Technical Guide to the Fmoc/tBu Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group in conjunction with tert-butyl (tBu) side-chain protection is the predominant methodology for the chemical synthesis of peptides in both academic research and industrial drug development.[1] This orthogonal strategy, a cornerstone of modern peptide chemistry, offers the significant advantage of mild reaction conditions for the iterative deprotection of the N-terminus, thereby preserving the acid-labile side-chain protecting groups until the final cleavage step.[1][2] The Fmoc/tBu approach was developed as a milder alternative to the Boc/Bzl strategy, minimizing the growing peptide chain's exposure to harsh acidic conditions during each cycle.[2] This makes it highly compatible with the synthesis of peptides containing acid-sensitive residues and post-translational modifications.[2]
This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for successful Fmoc/tBu SPPS.
Core Principles of the Fmoc/tBu Orthogonal Strategy
The elegance of the Fmoc/tBu strategy lies in its orthogonality, meaning the Nα- and side-chain protecting groups are removed under distinct and non-interfering chemical conditions.[1][3][4] The synthesis involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] This solid support facilitates the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1]
The key pillars of this methodology are:
-
Nα-Protection: The base-labile Fmoc group safeguards the α-amino group of the incoming amino acid.[1] It is selectively removed using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[1][5]
-
Side-Chain Protection: Acid-labile protecting groups, primarily based on the tert-butyl (tBu) or trityl (Trt) moieties, protect reactive amino acid side chains.[1][3] These groups are stable under the basic conditions required for Fmoc deprotection.[1]
-
Coupling: The formation of the peptide bond is achieved by activating the carboxyl group of the incoming Fmoc-amino acid, which then reacts with the free N-terminus of the resin-bound peptide.[1]
-
Cleavage and Global Deprotection: In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to mitigate side reactions.[1][2]
The Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of a peptide using Fmoc/tBu chemistry follows a cyclical process, with each cycle extending the peptide chain by one amino acid.
Caption: High-level workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
Key Reagents and Solvents
| Reagent/Solvent | Purpose | Typical Supplier Specification |
| N,N-Dimethylformamide (DMF) | Primary solvent for swelling, washing, deprotection, and coupling | Peptide synthesis grade, low water content |
| Piperidine | Base for Fmoc deprotection | Anhydrous, >99.5% purity |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | Anhydrous, ACS grade or higher |
| Diisopropylethylamine (DIEA) | Base for neutralization and coupling activation | Peptide synthesis grade, >99.5% purity |
| Coupling Reagents (HBTU, HATU, DIC) | Activate carboxyl groups for peptide bond formation | >99% purity |
| Trifluoroacetic acid (TFA) | Strong acid for final cleavage and side-chain deprotection | Reagent grade, >99% purity |
| Scavengers (TIS, H₂O, EDT, Thioanisole) | Trap reactive cations during cleavage | ACS grade or higher |
Protocol 1: Single Synthesis Cycle (0.1 mmol Scale)
This protocol outlines a manual synthesis for adding one amino acid.
-
Resin Swelling:
-
Fmoc Deprotection:
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq.).
-
Dissolve the Fmoc-amino acid, an activator like HBTU (0.38 mmol, 3.8 eq.), and an additive like HOBt (0.4 mmol, 4 eq.) in ~2 mL of DMF.[2] Add DIEA (0.8 mmol, 8 eq.) to the mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a vacuum for at least 1 hour.[2]
-
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube containing cold (0°C) diethyl ether (approx. 50 mL).[2]
-
A white precipitate of the crude peptide should form. Store the ether solution at -20°C for 30 minutes to maximize precipitation.[2]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.[2]
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by HPLC.[2]
-
Quantitative Data and Reaction Parameters
Table 1: Typical Fmoc/tBu SPPS Conditions
| Step | Reagent/Condition | Typical Concentration/Amount | Typical Duration |
| Resin Swelling | DMF or DCM | 10-15 mL/g resin | 30-60 min[1] |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | 5-10 mL/g resin | 2 x (1-5 min + 15-20 min)[1] |
| Amino Acid Coupling | Fmoc-amino acid | 4-5 equivalents | 1-2 hours |
| Coupling Activator (e.g., HBTU) | 3.8-4.5 equivalents | 1-2 hours | |
| Base (e.g., DIEA) | 8-10 equivalents | 1-2 hours | |
| Final Cleavage | TFA Cocktail | 10 mL/0.1 mmol resin | 2-4 hours[1] |
Table 2: Common Cleavage Cocktails
| Reagent Name | Composition | Application Notes |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, effective for peptides containing Arg(Pmc/Mtr), Trp, Met, Cys.[1] |
| TFA/TIS/H₂O | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | A common, less odorous cocktail for many sequences, especially with modern protecting groups like Arg(Pbf) and Trp(Boc).[1] |
Chemical Mechanisms and Pathways
Fmoc Deprotection Mechanism
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically piperidine, abstracts the acidic proton from the fluorenyl ring system. This leads to the elimination of dibenzofulvene and the formation of a carbamic acid, which subsequently decarboxylates. The reactive dibenzofulvene is scavenged by the secondary amine (piperidine) to prevent it from reacting with the newly deprotected N-terminus of the peptide.[3]
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.[1]
tBu-Based Side-Chain Deprotection
The final step involves the use of a strong acid, TFA, to cleave the tert-butyl based protecting groups from the amino acid side chains and often to cleave the peptide from the resin simultaneously. The tBu group is stable to the basic conditions of Fmoc removal but is readily cleaved by acid, proceeding through a stable tert-butyl cation intermediate. These cations are reactive electrophiles and must be trapped by "scavengers" to prevent side reactions, such as the alkylation of sensitive residues like Cysteine, Methionine, or Tryptophan.[6]
Caption: Acid-catalyzed cleavage of tBu side-chain protecting groups.
Critical Considerations and Troubleshooting
While robust, the Fmoc/tBu strategy is not without its challenges. Awareness of potential side reactions is crucial for synthesizing high-purity peptides.
Table 3: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Aspartimide Formation | Cyclization of aspartic acid residues, leading to chain termination or insertion of β-aspartyl linkages.[1] | Use Asp(OMpe) or Asp(ODmab) protecting groups for sensitive sequences. Minimize exposure to strong bases.[1] |
| Aggregation | Inter-chain hydrogen bonding of the growing peptide, leading to incomplete coupling and deprotection.[1] | Use high-swelling resins (e.g., PEG-PS), elevated temperatures, or chaotropic salts. Incorporate pseudoprolines or Dmb-protected amino acids at strategic positions.[1] |
| Diketopiperazine Formation | Cyclization and cleavage of the first two amino acids from the resin. | Couple the third amino acid quickly after deprotection of the second. Use sterically hindered 2-chlorotrityl resin.[1] |
| Racemization | Epimerization, particularly at the C-terminal residue during activation or at Cys/His residues. | Use additives like HOBt or OxymaPure during coupling. Avoid over-activation. |
| Incomplete Deprotection/Cleavage | Steric hindrance or aggregation can prevent complete removal of protecting groups. | Extend reaction times for deprotection or cleavage. Use stronger deprotection reagents (e.g., DBU) or optimized cleavage cocktails.[3] Monitor reactions (e.g., Kaiser test for coupling, UV for Fmoc removal). |
Conclusion
The Fmoc/tBu orthogonal protection strategy is a powerful and versatile technique that has become the gold standard for solid-phase peptide synthesis. Its reliance on mild, orthogonal deprotection conditions makes it suitable for a vast array of peptide sequences, including those with sensitive functionalities. A thorough understanding of its core principles, mastery of the experimental protocols, and awareness of potential pitfalls are essential for researchers and drug development professionals to successfully synthesize high-quality peptides for their scientific endeavors. The protocols and data presented in this guide offer a robust framework for implementing and optimizing peptide synthesis projects.
References
A Technical Guide to Fmoc-Lys(Boc)-OPfp in Peptide Synthesis for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS) for research and drug development. We will explore its commercial availability, technical advantages, detailed experimental protocols, and applications in the synthesis of bioactive peptides, such as Glucagon-Like Peptide-1 (GLP-1) analogs.
Introduction to Fmoc-Lys(Boc)-OPfp
Fmoc-Lys(Boc)-OPfp is a derivative of the amino acid lysine, where the α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is activated as a pentafluorophenyl (Pfp) ester. This specific combination of protecting groups and activation makes it a highly efficient building block in Fmoc-based solid-phase peptide synthesis.
The Pfp ester is a highly reactive "active ester" that facilitates the formation of peptide bonds. The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting rapid and efficient nucleophilic attack by the free amino group of the growing peptide chain.[1] This high reactivity leads to faster coupling times and can minimize side reactions.[1]
Commercial Availability
Fmoc-Lys(Boc)-OPfp is readily available from several reputable commercial suppliers that cater to the research and pharmaceutical industries. The quality and purity of the reagent are critical for successful peptide synthesis. Key suppliers include:
-
Bachem AG: A well-established supplier of amino acid derivatives and peptides.[2]
-
Sigma-Aldrich (Novabiochem®): A major supplier of chemicals and laboratory equipment, offering Fmoc-Lys(Boc)-OPfp under their Novabiochem® product line.[3][4]
-
Aapptec Peptides: A company specializing in peptides and related reagents.
-
BenchChem: A supplier of fine chemicals and reagents for research.[5]
When selecting a supplier, researchers should consider factors such as purity (typically ≥97.0% by HPLC), availability of technical data sheets and certificates of analysis, and customer support.[3]
Technical Data and Comparative Performance
The choice of coupling reagent is a critical factor in the success of peptide synthesis, influencing yield, purity, and the potential for side reactions like racemization. Pentafluorophenyl esters, such as in Fmoc-Lys(Boc)-OPfp, offer distinct advantages over other activation methods.
Table 1: General Properties of Fmoc-Lys(Boc)-OPfp
| Property | Value | Reference |
| CAS Number | 86060-98-2 | [2][3] |
| Molecular Formula | C₃₂H₃₁F₅N₂O₆ | [2] |
| Molecular Weight | 634.6 g/mol | [2] |
| Appearance | White to off-white powder | [3][4] |
| Purity (HPLC) | ≥97.0% | [3] |
| Melting Point | 135-145 °C | [3] |
| Storage Temperature | 15-25°C | [3] |
Table 2: Comparative Performance of Peptide Coupling Reagents
| Coupling Reagent Class | Example(s) | Relative Speed | Key Advantages | Key Disadvantages |
| Pentafluorophenyl Esters | Fmoc-AA-OPfp | Very High | High reactivity, stable crystalline compounds, reduced side reactions, potential for additive-free coupling.[1][6] | Can be less effective for highly sterically hindered couplings compared to some uronium salts. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High to Very High | Highly effective for standard and hindered couplings, rapid kinetics.[7][8] | More expensive, potential for guanidinylation side reactions.[9] |
| Phosphonium Salts | PyBOP, BOP | High | Efficient for hindered couplings, avoids guanidinylation side reactions.[10][11] | BOP produces a carcinogenic byproduct (HMPA); byproducts can be difficult to remove.[9] |
| Carbodiimides | DIC, DCC | Standard | Cost-effective. | Less effective for hindered couplings, higher risk of racemization without additives.[7] |
Experimental Protocols
The following is a detailed protocol for the use of Fmoc-Lys(Boc)-OPfp in manual solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-Lys(Boc)-OPfp
-
Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[12]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Kaiser test kit
SPPS Workflow
The general workflow for incorporating an Fmoc-Lys(Boc)-OPfp residue into a growing peptide chain on a solid support is as follows:
SPPS Cycle for Amino Acid Incorporation
Detailed Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[13]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF. This is typically done in two steps of 5-10 minutes each.[14]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling:
-
Dissolve Fmoc-Lys(Boc)-OPfp (1.5-3 equivalents relative to the resin loading) in DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The high reactivity of the OPfp ester often means that no additional coupling additives are required.[6]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction (Optional): A Kaiser test can be performed on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.[15]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers and cleavage byproducts.
-
Lyophilize the crude peptide for purification, typically by reverse-phase HPLC.
-
Application Example: Synthesis of GLP-1 Analogs and the GLP-1 Receptor Signaling Pathway
Fmoc-Lys(Boc)-OH and its activated forms like the OPfp ester are crucial for the synthesis of modified peptides such as Glucagon-Like Peptide-1 (GLP-1) analogs, which are used in the treatment of type 2 diabetes and obesity.[16][17] The lysine residue is often used as an attachment point for fatty acid chains to prolong the peptide's half-life in circulation.
GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor, primarily on pancreatic β-cells.[13][18] This interaction triggers a signaling cascade that results in glucose-dependent insulin secretion.
The GLP-1 Receptor Signaling Pathway
The binding of GLP-1 to its receptor initiates a cascade of intracellular events, as depicted in the diagram below.
GLP-1 Receptor Signaling Pathway
Pathway Description:
-
Binding: GLP-1 binds to the GLP-1 receptor on the surface of pancreatic β-cells.[19]
-
G Protein Activation: This binding activates a stimulatory G protein (Gs).[19]
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[19]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[19]
-
PKA Activation: cAMP activates Protein Kinase A (PKA).[19]
-
Insulin Secretion: PKA phosphorylates various intracellular targets, leading to the exocytosis of insulin-containing vesicles, thereby increasing insulin secretion in a glucose-dependent manner.[18]
Conclusion
Fmoc-Lys(Boc)-OPfp is a highly effective and versatile reagent for the incorporation of lysine residues in Fmoc-based solid-phase peptide synthesis. Its high reactivity, stability, and the clean nature of the coupling reaction make it a valuable tool for researchers in academia and industry. Understanding the technical aspects of its use, as detailed in this guide, is essential for the successful synthesis of complex and therapeutically relevant peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vectormine.com [vectormine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis | Scilit [scilit.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 17. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 19. Understanding The GLP-1 Receptor Signaling Pathway [copyright-certificate.byu.edu]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Lys(Boc)-OPfp in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of N-α-Fmoc-N-ε-Boc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp) in manual solid-phase peptide synthesis (SPPS). The use of pre-activated pentafluorophenyl (Pfp) esters offers significant advantages, including high reactivity, rapid coupling times, and a reduction in side reactions, making them a valuable tool in the synthesis of complex peptides.[1][2]
Key Advantages of Fmoc-Lys(Boc)-OPfp
Pentafluorophenyl esters are highly reactive "active esters" that facilitate efficient peptide bond formation.[1] The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting rapid nucleophilic attack by the free amino group of the growing peptide chain.[1] Key benefits include:
-
High Reactivity and Speed: Pfp esters couple significantly faster than other active esters, which helps to minimize side reactions.[1]
-
Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to a separate activating reagent, reducing the risk of unwanted modifications.[1][2]
-
Stability: Fmoc-Lys(Boc)-OPfp is a stable, crystalline compound suitable for SPPS and is less susceptible to hydrolysis than other common esters like N-hydroxysuccinimide (NHS) esters.[1][3]
-
Minimized Racemization: The use of Pfp esters is particularly beneficial for amino acids prone to racemization during activation.[1]
Experimental Protocols
The following protocols outline the key steps in manual solid-phase peptide synthesis using Fmoc-Lys(Boc)-OPfp. These steps include resin preparation, Fmoc deprotection, coupling of Fmoc-Lys(Boc)-OPfp, and final cleavage and deprotection of the peptide.
Resin Preparation and Swelling
The choice of resin depends on the desired C-terminal functionality (e.g., carboxylic acid or amide).[4][5]
-
Procedure:
-
Weigh the appropriate amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[4]
-
Add a suitable solvent, such as dimethylformamide (DMF) or N-methylpyrrolidinone (NMP), to swell the resin.[6]
-
Allow the resin to swell for at least 30-60 minutes at room temperature.[4][7]
-
After swelling, drain the solvent.[7]
-
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Procedure:
-
Add a 20% (v/v) piperidine in DMF solution to the swollen resin (approximately 10 mL per gram of resin).[7]
-
Agitate the resin slurry for 1-3 minutes at room temperature.[7]
-
Drain the deprotection solution.[7]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[7]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
-
(Optional but recommended) Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful Fmoc removal.[7][8]
-
Coupling of Fmoc-Lys(Boc)-OPfp
-
Procedure:
-
Dissolve Fmoc-Lys(Boc)-OPfp (typically 3 equivalents relative to the resin loading) in DMF.
-
Add the solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. The high reactivity of the Pfp ester generally leads to rapid coupling.[1]
-
Monitor the reaction for completion using the Kaiser test. A negative Kaiser test (no color change) indicates the absence of free primary amines and thus, complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any excess reagents.[1]
-
Repetition of Deprotection and Coupling Cycles
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups, such as the Boc group on the lysine side chain.
-
Procedure:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF and then with a solvent like dichloromethane (DCM). Dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[9][10] Scavengers like TIS and water are crucial to trap reactive cationic species generated during deprotection, preventing side reactions.[11]
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with gentle agitation.[6][9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[10]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Quantitative Data Summary
| Parameter | Reagent/Condition | Typical Value/Range | Purpose |
| Resin Swelling | Swelling Time | 30 - 60 min | To allow reagents to access reactive sites on the resin. |
| Solvent | DMF or NMP | To swell the polystyrene-based resin. | |
| Fmoc Deprotection | Deprotection Reagent | 20% Piperidine in DMF | To remove the Fmoc protecting group. |
| Reaction Time | 1-3 min, followed by 10-15 min | To ensure complete Fmoc removal. | |
| Coupling | Fmoc-Lys(Boc)-OPfp | 3 equivalents | To ensure the coupling reaction goes to completion. |
| Solvent | DMF | To dissolve the activated amino acid. | |
| Reaction Time | Variable (monitor with Kaiser test) | To form the peptide bond. | |
| Final Cleavage | Cleavage Reagent | TFA/TIS/Water (95:2.5:2.5) | To cleave the peptide from the resin and remove side-chain protecting groups. |
| Reaction Time | 2 - 3 hours | To ensure complete cleavage and deprotection. |
Experimental Workflow Diagram
Caption: Workflow for a single cycle of manual peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Fmoc-Lys(Boc)-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the rapid and efficient assembly of complex peptide chains. The choice of amino acid derivatives and coupling strategy is paramount to achieving high purity and yield. This document provides detailed application notes and protocols for the use of Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp) in automated SPPS.
Fmoc-Lys(Boc)-OPfp is a pre-activated amino acid derivative that offers several advantages in automated synthesis workflows. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating rapid and efficient amide bond formation.[1] This high reactivity minimizes the risk of side reactions and racemization, particularly for sterically hindered couplings. Furthermore, as a stable, crystalline solid, Fmoc-Lys(Boc)-OPfp can be conveniently handled by automated synthesizers without the need for in-situ activation, which can introduce variability and byproducts.[1] The use of Pfp esters generally results in a cleaner reaction profile with pentafluorophenol as the primary byproduct, which is soluble and easily washed away.[1]
These characteristics make Fmoc-Lys(Boc)-OPfp an excellent choice for the incorporation of lysine residues into peptide sequences, ensuring the integrity of the growing peptide chain and leading to higher crude peptide purity.
Data Presentation: Performance of Fmoc-Lys(Boc)-OPfp
While direct, side-by-side quantitative comparisons in automated SPPS are limited in publicly available literature, the known reactivity of Pfp esters allows for a qualitative and semi-quantitative comparison with standard in-situ coupling reagents like DCC/HOBt. Kinetic studies have shown that the relative coupling speed of OPfp esters is significantly higher than other active esters.[2]
Table 1: Comparative Performance of Fmoc-Lys(Boc)-OPfp vs. Standard In-Situ Coupling (DCC/HOBt)
| Parameter | Fmoc-Lys(Boc)-OPfp | DCC/HOBt | Rationale & References |
| Activation | Pre-activated, stable solid | In-situ activation required | Pfp esters are stable and do not require a separate activation step during synthesis, simplifying the automated process.[1] |
| Coupling Time | Rapid (typically < 1 hour) | Variable (typically 1-2 hours) | The high reactivity of the Pfp ester leads to faster amide bond formation.[1] |
| Coupling Efficiency/Yield | Generally high (>90% crude purity) | High, but can be reduced by side reactions | Pfp esters provide a clean reaction with minimal byproducts, often leading to higher overall yields of the target peptide.[1] |
| Racemization | Minimized | Can be significant without additives like HOBt | The use of pre-formed, purified active esters reduces the risk of racemization during the coupling step.[1] |
| Byproducts | Pentafluorophenol (soluble) | Dicyclohexylurea (DCU) (insoluble) | The soluble nature of the pentafluorophenol byproduct simplifies the washing steps in automated synthesis.[1] |
| Side Reactions | Minimal | Formation of unreactive N-acylurea | The clean reaction profile of Pfp esters reduces the likelihood of unwanted side reactions.[1] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis Cycle using Fmoc-Lys(Boc)-OPfp
This protocol outlines a standard cycle for the incorporation of a Fmoc-Lys(Boc)-OPfp residue in an automated peptide synthesizer.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Lys(Boc)-OPfp
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM), peptide synthesis grade
-
1-Hydroxybenzotriazole (HOBt) (optional catalyst)
Instrumentation:
-
Automated Peptide Synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to the first coupling cycle.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc protecting group.
-
Wash the resin thoroughly with DMF (e.g., 5 x resin volume) to remove piperidine and the cleaved Fmoc-adduct.
-
-
Coupling of Fmoc-Lys(Boc)-OPfp:
-
Dissolve Fmoc-Lys(Boc)-OPfp (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
(Optional) To accelerate the coupling, dissolve HOBt (3-5 equivalents) in the Fmoc-Lys(Boc)-OPfp solution.
-
Deliver the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature with agitation.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin extensively with DMF (e.g., 5 x resin volume) to remove excess reagents and byproducts.
-
Perform a final wash with DCM (e.g., 3 x resin volume) and dry the resin under a stream of nitrogen.
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Boc side-chain protecting group from the lysine residue.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Isolation and Purification:
-
Centrifuge the suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Visualization of a Relevant Signaling Pathway
Lysine residues play a critical role in various cellular signaling pathways, often through post-translational modifications such as ubiquitination and methylation. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of immune and inflammatory responses, and its activity is tightly controlled by such modifications on the p65 (RelA) subunit. Peptides synthesized with Fmoc-Lys(Boc)-OH can be utilized to study these interactions and develop modulators of this pathway.
Caption: NF-κB signaling pathway showing post-translational modification of p65.
Experimental Workflow for Peptide Synthesis and Purity Analysis
The following diagram illustrates the general workflow for automated solid-phase peptide synthesis using Fmoc-Lys(Boc)-OPfp, followed by cleavage, purification, and analysis.
Caption: Automated SPPS workflow using Fmoc-Lys(Boc)-OPfp.
References
Application Notes and Protocols for Fmoc-Lys(Boc)-OPfp Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the efficient use of Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp) in solid-phase peptide synthesis (SPPS). This pre-activated amino acid derivative is a cornerstone in the synthesis of peptides, particularly those requiring selective side-chain modification, such as ubiquitinated peptides.
Introduction to Fmoc-Lys(Boc)-OPfp
Fmoc-Lys(Boc)-OPfp is a widely used building block in Fmoc-based solid-phase peptide synthesis.[1] Its utility stems from the orthogonal protection strategy it employs: the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the Nε-amino group of the lysine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The carboxyl group is pre-activated as a pentafluorophenyl (OPfp) ester. This pre-activation allows for direct coupling to the free N-terminal amine of a growing peptide chain without the need for in situ activation, although additives can be used to enhance reaction rates.[2]
Quantitative Data on Coupling Conditions
The efficiency of the coupling reaction of Fmoc-Lys(Boc)-OPfp is influenced by several factors, including the choice of solvent, the presence of additives, reaction time, and temperature. The following tables summarize typical conditions and their impact on coupling efficiency.
Table 1: Standard Coupling Conditions for Fmoc-Lys(Boc)-OPfp
| Parameter | Condition | Rationale |
| Fmoc-Lys(Boc)-OPfp | 1.5 - 5 equivalents (relative to resin loading) | An excess of the activated amino acid drives the reaction to completion. |
| Solvent | Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | These polar aprotic solvents are excellent for solvating the resin and reagents. |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | A non-nucleophilic base is required to neutralize the protonated N-terminal amine of the peptide-resin. Typically used at 2-4 equivalents. |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and minimizing potential side reactions. |
| Reaction Time | 1 - 4 hours | Sufficient time for the coupling to proceed to completion. Reaction progress can be monitored. |
Table 2: Effect of Additives on Coupling Efficiency
| Additive (Equivalents) | Typical Reaction Time | Effect on Coupling Efficiency | Notes |
| None | 2 - 4 hours | Generally high, but can be slow for sterically hindered couplings. | OPfp esters are reactive enough to couple without an additive. |
| 1-Hydroxybenzotriazole (HOBt) (1.5 - 5 eq.) | 1 - 2 hours | Significantly increases the rate of reaction.[2] | HOBt acts as a catalyst, forming a more reactive intermediate. |
| 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) | 1 - 2 hours | Similar to HOBt, enhances the coupling rate. | An alternative to HOBt. |
Experimental Protocols
Standard Protocol for Fmoc-Lys(Boc)-OPfp Coupling in SPPS
This protocol outlines a general procedure for coupling Fmoc-Lys(Boc)-OPfp to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-Lys(Boc)-OPfp
-
Peptide-resin with a free N-terminal amine
-
Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
Dichloromethane (DCM)
-
Piperidine, 20% in DMF (for Fmoc deprotection)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OPfp (3 equivalents) and, if used, HOBt (3 equivalents) in DMF.
-
Add this solution to the washed and deprotected peptide-resin.
-
Add DIPEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.
-
A blue color indicates an incomplete reaction, while yellow or colorless beads suggest completion.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional): If the coupling is incomplete, any unreacted amines can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion sequences in the final peptide.
-
Proceed to the next cycle of deprotection and coupling for the subsequent amino acid.
Protocol for Monitoring Coupling Efficiency
The Kaiser test is a reliable qualitative method for monitoring the completion of the coupling reaction.
Kaiser Test Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN in 98 mL pyridine.
Procedure:
-
Withdraw a few resin beads from the reaction vessel after the coupling step.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Place the beads in a small test tube and add 2-3 drops of each of the three Kaiser test solutions.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Interpretation:
-
Dark blue beads: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.
-
Yellow or colorless beads: Negative result, indicating a complete coupling reaction.
-
Application Example: Chemoenzymatic Synthesis of Ubiquitin Chains
Fmoc-Lys(Boc)-OPfp is instrumental in the synthesis of complex proteins like ubiquitin, which plays a critical role in cellular regulation through the formation of polyubiquitin chains. The synthesis of structurally defined ubiquitin chains for research often involves a combination of SPPS and enzymatic ligation.
The workflow for synthesizing a specific ubiquitin chain (e.g., a K48-linked di-ubiquitin) can be conceptualized as follows:
Caption: Workflow for the chemoenzymatic synthesis of a K48-linked di-ubiquitin chain.
This workflow illustrates the critical role of Fmoc-Lys(Boc)-OPfp in introducing a selectively protected lysine residue, which is essential for directing the subsequent enzymatic ligation to form the desired isopeptide bond.
Logical Relationship of SPPS Cycle
The core of solid-phase peptide synthesis is a repetitive cycle of deprotection, activation (if not using a pre-activated ester), and coupling. The logical flow of this cycle is depicted below.
Caption: Logical workflow of a single coupling cycle in Fmoc-SPPS.
This diagram highlights the decision-making process based on the outcome of the monitoring step, ensuring the fidelity of the peptide synthesis.
References
Application Notes and Protocols for Monitoring Fmoc-Lys(Boc)-OPfp Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for both qualitative and quantitative monitoring of the coupling reaction of Fmoc-Lys(Boc)-OPfp in solid-phase peptide synthesis (SPPS). Adherence to these monitoring protocols is crucial for optimizing reaction times, ensuring complete coupling, and minimizing the formation of deletion peptide impurities, thereby leading to a higher purity of the final peptide product.
Introduction
The formation of a peptide bond between the N-terminal amine of the growing peptide chain on a solid support and the activated carboxyl group of the incoming amino acid is the fundamental step in SPPS. The use of pre-activated pentafluorophenyl (OPfp) esters, such as Fmoc-Lys(Boc)-OPfp, offers significant advantages, including high reactivity and reduced side reactions.[1][2][3] Kinetic studies have shown that OPfp esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters.[2] Effective monitoring of this coupling reaction is essential to confirm the complete consumption of the free amine, signaling the appropriate time to proceed to the next deprotection step in the SPPS cycle.[1][4] Both qualitative and quantitative methods are available for this purpose, each offering distinct advantages.
Qualitative Monitoring: The Kaiser Test
The Kaiser test, or ninhydrin test, is a rapid and highly sensitive colorimetric assay for the detection of free primary amines on the peptide-resin.[4][5] A positive result (intense blue color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction. Conversely, a negative result (yellow or colorless) confirms the successful acylation of the amine and the completion of the coupling step.[4]
Experimental Protocol: Qualitative Kaiser Test
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[5]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[5]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[5]
Procedure:
-
Withdraw a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.
-
Wash the resin beads thoroughly with dichloromethane (DCM) and then N,N-dimethylformamide (DMF) to remove any residual reagents.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[5]
-
Heat the test tube at 110°C for 5 minutes.[5]
-
Observe the color of the beads and the solution.
Data Interpretation:
| Observation | Interpretation | Recommended Action |
| Intense blue solution and blue beads | Incomplete Coupling | Recouple: Repeat the coupling step with fresh reagents. |
| Yellow or colorless solution and beads | Complete Coupling | Proceed to the next Fmoc-deprotection step. |
| Slightly blue solution with colorless beads | Nearly Complete Coupling | Extend coupling time or perform a second coupling. |
| Brownish-red color | Ambiguous (may indicate a secondary amine) | Use an alternative test such as the isatin or chloranil test.[6] |
Quantitative Monitoring: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a more precise determination of coupling reaction completion, RP-HPLC analysis is the method of choice. This technique allows for the quantification of the unreacted Fmoc-Lys(Boc)-OPfp and the newly formed peptide by analyzing a small, cleaved sample of the resin-bound peptide at different time points.
Experimental Protocol: Quantitative HPLC Monitoring
1. Sample Preparation (Cleavage from Resin):
-
At designated time points during the coupling reaction (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot of the peptide-resin (approximately 2-5 mg).
-
Wash the resin sample thoroughly with DMF and DCM and dry it under vacuum.
-
Add 200 µL of a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the dried resin in a microcentrifuge tube.
-
Allow the cleavage reaction to proceed for 2 hours at room temperature.
-
Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether and centrifuge.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
After the final wash, dry the peptide pellet under a stream of nitrogen.
-
Dissolve the dried peptide in the HPLC mobile phase A to a concentration of approximately 1 mg/mL.[7]
-
Filter the sample through a 0.22 µm syringe filter before injection.[7]
2. HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7][8]
-
Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.[7]
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and optionally at 265 nm (for the Fmoc group).[8]
Data Analysis and Presentation:
By integrating the peak areas of the unreacted Fmoc-Lys(Boc)-OPfp and the newly formed peptide product at each time point, the percentage of reaction completion can be calculated.
Example Data Table:
| Time (minutes) | % Fmoc-Lys(Boc)-OPfp Remaining | % Peptide Product Formed (Reaction Completion) |
| 15 | 35% | 65% |
| 30 | 10% | 90% |
| 60 | <1% | >99% |
| 120 | Not Detected | >99.5% |
Diagrams
Caption: Mechanism of Fmoc-Lys(Boc)-OPfp coupling.
Caption: Experimental workflow for monitoring.
Conclusion
The choice between qualitative and quantitative monitoring depends on the specific requirements of the synthesis. The Kaiser test is an invaluable tool for rapid, in-process checks, while HPLC provides precise, quantifiable data on reaction kinetics and completion. For the development of robust and reproducible peptide synthesis protocols, especially in a drug development setting, the use of quantitative HPLC monitoring is highly recommended. The high reactivity of Fmoc-Lys(Boc)-OPfp generally ensures rapid and complete coupling, which can be verified and optimized using the protocols outlined in these notes.
References
- 1. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 2. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Synthesized with Fmoc-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide and protein science. The strategic use of orthogonal protecting groups is paramount for the successful synthesis of complex peptides. Fmoc-Lys(Boc)-OH is a critical building block, where the α-amino group is temporarily protected by the base-labile Fmoc group, and the ε-amino group of the lysine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonality allows for the selective removal of the Fmoc group during chain elongation without affecting the Boc group, which is later removed during the final cleavage and deprotection step.[1]
These application notes provide detailed protocols for the final cleavage of the peptide from the solid support and the simultaneous deprotection of the Boc group from the lysine side chain, along with other acid-labile side-chain protecting groups. The choice of cleavage cocktail is crucial and depends on the peptide sequence, particularly the presence of sensitive amino acid residues.[2][3]
Key Chemical Steps and Mechanisms
The final step in Fmoc-SPPS involves the use of a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove the side-chain protecting groups.[4][5] The Boc group on the lysine side chain is removed via an acid-catalyzed mechanism, generating a tert-butyl cation.[1][6] This reactive cation can cause unwanted side reactions, such as the alkylation of sensitive residues like tryptophan and tyrosine.[2][6] To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the reactive carbocations.[2][7]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for peptides that do not contain sensitive residues like Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a filter
-
Nitrogen or argon gas line
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin to a suitable reaction vessel. Wash the resin twice with DCM to remove residual solvents and to swell the resin.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For every 1 gram of resin, prepare 10 mL of the cocktail.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.[8]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide. Slowly add the filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether to precipitate the peptide.
-
Peptide Washing: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cleavage and Deprotection of Peptides with Sensitive Residues
This protocol is recommended for peptides containing sensitive amino acids such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Thioanisole
-
Phenol
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a filter
-
Nitrogen or argon gas line
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail. For every 1 gram of resin, prepare 10-20 mL of the cocktail.
-
Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (v/v/v/v/v). This is a commonly used cocktail for peptides with multiple sensitive residues.[8]
-
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature. The reaction time may vary from 2 to 4 hours depending on the specific protecting groups.[2][3]
-
Peptide Precipitation, Washing, and Drying: Follow steps 4, 5, and 6 from Protocol 1.
Data Presentation: Cleavage Cocktail Comparison
The selection of the cleavage cocktail is critical for obtaining a high-purity crude peptide. The following table summarizes common cleavage cocktails and their applications.
| Cocktail ID | Composition (v/v) | Key Scavengers | Typical Reaction Time (hours) | Primary Application |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Phenol, TIS | 2 - 3 | General purpose, for peptides without highly sensitive residues. TIS is an efficient carbocation scavenger.[8] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | 2 - 4 | For peptides containing Cys, Met, Trp, and Tyr. EDT and thioanisole help prevent side reactions with these residues.[8] |
| TFA/TIS/H₂O | TFA/TIS/Water (95:2.5:2.5) | TIS | 2 - 3 | A common and effective non-odorous cocktail for many sequences.[4] |
| TFA/TIS/EDT | TFA/TIS/EDT (95:2.5:2.5) | TIS, EDT | 2 - 4 | Recommended when Cysteine is present to prevent side reactions. |
Visualizations
Caption: General workflow for peptide cleavage and deprotection.
Caption: Mechanism of Boc deprotection and cation scavenging.
Caption: Decision logic for selecting the appropriate cleavage protocol.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of Modified Lysine Residues Using Fmoc-Lys(Boc)-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified lysine residues into peptides is a critical technique in chemical biology and drug development. Post-translational modifications (PTMs) of lysine, such as acetylation, methylation, and ubiquitination, play a pivotal role in regulating protein function, signaling pathways, and disease progression. Fmoc-Lys(Boc)-OPfp (Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester) is a versatile building block for solid-phase peptide synthesis (SPPS) that enables the introduction of a lysine residue with an orthogonally protected side chain. The Boc (tert-butyloxycarbonyl) group on the ε-amino group of the lysine side chain is stable to the basic conditions used for Fmoc-group removal but can be selectively cleaved under acidic conditions. This allows for subsequent on-resin modification of the lysine side chain. This document provides detailed protocols for the incorporation of Fmoc-Lys(Boc)-OPfp and the subsequent modification of the lysine residue, as well as data on coupling efficiencies and visualization of relevant workflows and signaling pathways.
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency in SPPS
The choice of coupling reagent can significantly impact the efficiency of peptide bond formation, especially for sterically hindered amino acids. While specific quantitative data for Fmoc-Lys(Boc)-OPfp is not extensively published in comparative studies, the following table provides a general comparison of common coupling reagents to guide synthesis strategy. OPfp esters are known to be highly efficient, particularly when used with an additive like HOBt.
| Coupling Reagent | Typical Purity of Crude Peptide (%) | Relative Cost | Notes |
| HBTU/HOBt | 90-95 | Medium | Widely used, efficient for most couplings. |
| HATU/HOAt | >95 | High | Highly efficient, especially for difficult couplings; reduced racemization.[1] |
| DIC/HOBt | 85-95 | Low | Cost-effective, but can be slower and less efficient for hindered couplings. |
| PyBOP | >95 | High | Efficient phosphonium salt-based reagent with low racemization. |
| Fmoc-AA-OPfp | >90 | Medium-High | Pre-activated, good for sterically hindered residues; can be used with additives like HOBt for faster kinetics. |
Data is generalized from multiple sources for comparative purposes and can vary based on peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Lys(Boc)-OPfp in Fmoc-SPPS
This protocol describes the manual coupling of Fmoc-Lys(Boc)-OPfp onto a solid support-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-Lys(Boc)-OPfp
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of a free primary amine.
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OPfp (1.5-3 equivalents relative to the resin loading) and HOBt (1.5-3 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
Add DIEA (3-6 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring the Coupling: After the desired coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive, the coupling reaction can be extended, or a second coupling can be performed.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Deprotection of the Lysine Side-Chain Boc Group
This protocol details the selective removal of the Boc protecting group from the lysine side chain while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing the Fmoc-Lys(Boc)-OH residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
10% (v/v) DIEA in DMF
Procedure:
-
Resin Preparation: After the full peptide sequence has been assembled, ensure the N-terminal Fmoc group is still attached to protect the α-amino group. Wash the peptide-resin with DCM (5 times).
-
Boc Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% TIS, and 2.5% DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and gently agitate for 30-60 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual acid.
-
Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (2 times) to neutralize the protonated amine.
-
Final Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation of Deprotection: Perform a Kaiser test on a small sample of resin beads to confirm the presence of the free ε-amino group.
Protocol 3: On-Resin Modification of the Lysine Side Chain
Once the Boc group is removed, the free ε-amino group of the lysine side chain can be modified. Below are examples for acetylation, methylation, biotinylation, and a simplified ubiquitination-related modification.
3.1 On-Resin Acetylation
-
Reagents: Acetic anhydride, DIEA, DMF.
-
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
3.2 On-Resin Reductive Methylation (Dimethylation)
-
Reagents: Formaldehyde (37% in water), Sodium cyanoborohydride (NaBH₃CN), 1% Acetic acid in DMF.
-
Procedure:
-
Swell the deprotected peptide-resin in 1% acetic acid in DMF.
-
Add formaldehyde (20 equivalents) and NaBH₃CN (10 equivalents).
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF, water, methanol, and DCM.
-
3.3 On-Resin Biotinylation
-
Reagents: N-Hydroxysuccinimide-biotin (NHS-Biotin), DIEA, DMF.
-
Procedure:
3.4 On-Resin Attachment of a Gly-Gly Tag (Ubiquitin Remnant)
This protocol attaches a di-glycine moiety, which is the remnant of ubiquitin after tryptic digest, a common tool in proteomics to study ubiquitination.[4]
-
Reagents: Fmoc-Gly-Gly-OH, HBTU, HOBt, DIEA, DMF, 20% Piperidine in DMF.
-
Procedure:
-
Couple Fmoc-Gly-Gly-OH to the deprotected lysine side chain using standard HBTU/HOBt coupling conditions as described in Protocol 1, step 5.
-
After coupling, wash the resin with DMF.
-
Remove the Fmoc group from the attached Gly-Gly moiety using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Visualizations
Experimental Workflows
Caption: General workflow for incorporation and modification of lysine.
Signaling Pathway: p53 Acetylation
Caption: p53 acetylation pathway in response to DNA damage.[5][6][7][8]
Conclusion
Fmoc-Lys(Boc)-OPfp is a valuable reagent for the synthesis of peptides containing modified lysine residues. Its pre-activated nature facilitates efficient coupling, while the orthogonal Boc protecting group on the side chain allows for a wide range of post-synthesis modifications. The protocols provided herein offer a comprehensive guide for researchers to successfully incorporate and modify lysine residues, enabling the synthesis of complex peptides for studying biological processes and for therapeutic development. The visualization of the experimental workflow and the p53 signaling pathway provides a clear conceptual framework for the application of these techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. nhs-ss-biotin.com [nhs-ss-biotin.com]
- 4. reddit.com [reddit.com]
- 5. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the acetylation code of p53 in transcription regulation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Synthesis of Branched Peptides Using Fmoc-Lys(Boc)-OPfp: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched peptides are valuable molecules in various fields, including immunology, drug delivery, and material science. Their unique architecture, which allows for the presentation of multiple copies of a peptide sequence, can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved immunogenicity compared to their linear counterparts. The synthesis of these complex structures is facilitated by specialized amino acid building blocks that allow for orthogonal protection strategies. One such key reagent is Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp).
This document provides detailed application notes and protocols for the synthesis of branched peptides using Fmoc-Lys(Boc)-OPfp. The use of the pentafluorophenyl (Pfp) ester provides a pre-activated form of the amino acid, facilitating efficient coupling, while the orthogonal Fmoc and Boc protecting groups allow for the selective elongation of the peptide backbone and the subsequent initiation of a branch from the lysine side chain.
Principle of the Method
The synthesis of a branched peptide using Fmoc-Lys(Boc)-OPfp relies on standard solid-phase peptide synthesis (SPPS) principles with an additional orthogonal deprotection step. The synthesis workflow is as follows:
-
Linear Peptide Synthesis: The initial linear peptide chain is assembled on a solid support using standard Fmoc/tBu chemistry.
-
Incorporation of the Branching Point: Fmoc-Lys(Boc)-OPfp is coupled to the growing peptide chain at the desired branching position.
-
Continuation of Linear Synthesis (Optional): The main peptide chain can be further elongated after the lysine residue.
-
Selective Deprotection: The Boc group on the lysine side chain is selectively removed using acidic conditions that do not cleave the Fmoc group or other acid-labile side-chain protecting groups.
-
Branched Chain Synthesis: A second peptide chain is synthesized on the deprotected ε-amino group of the lysine residue.
-
Cleavage and Final Deprotection: The completed branched peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.
-
Purification and Characterization: The crude branched peptide is purified and its identity and purity are confirmed.
Data Presentation
The following table summarizes typical quantitative data obtained during the synthesis of a model branched peptide. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.
| Parameter | Main Chain Synthesis | Branch Chain Synthesis | Final Product | Reference |
| Resin Loading | 0.5 mmol/g | - | - | - |
| Coupling Efficiency (per step) | >99% | >98% | - | [1] |
| Overall Crude Yield | - | - | 65-80% | [2] |
| Purity (Crude) | - | - | 50-70% | [2] |
| Purity (after HPLC) | - | - | >95% | [3] |
| Observed Mass (m/z) | - | - | Matches theoretical mass | [4] |
Experimental Protocols
Materials and Reagents
-
Fmoc-Lys(Boc)-OPfp
-
Solid support resin (e.g., Rink Amide resin, Wang resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Coupling additives (e.g., HOBt, Oxyma)
-
Base (e.g., DIEA, NMM)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Boc deprotection solution: 20-30% TFA in DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC purification system
-
Mass spectrometer
Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIEA, 6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to ensure complete coupling (ninhydrin negative).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each amino acid in the main peptide chain until the branching point is reached.
Protocol 2: Incorporation of the Branching Unit and Synthesis of the Branched Chain
-
Coupling of Fmoc-Lys(Boc)-OPfp:
-
After the final Fmoc deprotection of the linear chain, wash the resin as in Protocol 1, step 3.
-
Dissolve Fmoc-Lys(Boc)-OPfp (2 eq.) and HOBt (2 eq.) in DMF. Add DIEA (4 eq.) to the resin, followed by the Fmoc-Lys(Boc)-OPfp solution.
-
Agitate for 2-4 hours. The Pfp ester allows for efficient coupling without the need for a separate activation step.
-
-
Monitoring and Washing: Perform a Kaiser test and wash the resin as in Protocol 1, steps 5 and 6.
-
Continuation of Main Chain (Optional): If desired, continue elongating the main chain by repeating Protocol 1, steps 2-6.
-
Selective Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 20-30% TFA in DCM for 30 minutes. Repeat this step. This will selectively remove the Boc group from the lysine side chain.
-
Crucially, this step must be performed under conditions that do not cleave the Fmoc group.
-
-
Neutralization and Washing: Wash the resin with DCM (3x), followed by a neutralization step with 10% DIEA in DMF (2x for 5 minutes each). Then, wash thoroughly with DMF (3x).
-
Synthesis of the Branched Chain: Synthesize the peptide on the newly exposed ε-amino group of the lysine by repeating Protocol 1, steps 4-6 for each amino acid in the branch.
Protocol 3: Cleavage, Deprotection, and Purification
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of both the main and branched chains using 20% piperidine in DMF as described in Protocol 1, step 2.
-
Washing and Drying: Wash the resin thoroughly with DMF (3x) and DCM (3x), and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.
-
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide using preparative reverse-phase HPLC.[5][6]
-
Characterization: Confirm the identity and purity of the branched peptide by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4][7]
Visualizations
Caption: Experimental workflow for the synthesis of a branched peptide.
Caption: MHC class II antigen presentation pathway for an exogenous antigen.[8][9][10]
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Mechanism of Immune Peptide Presentation in Immunopeptidomics | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC and MS analysis for the identification and characterisation of peptides presented in the context of the non-classical human leukocytes antigen (HLA) class I molecule HLA-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways of Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antigen presentation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Use of Fmoc-Lys(Boc)-OPfp in the Synthesis of Peptide-Based Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern peptide therapeutics, the efficiency, purity, and scalability of peptide synthesis are paramount. Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester, commonly abbreviated as Fmoc-Lys(Boc)-OPfp, is a critical building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] This reagent is a pre-activated derivative of lysine, featuring two key orthogonal protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the ε-amine of the side chain.[1][2]
The defining feature of this reagent is the pentafluorophenyl (PFP) ester, a highly reactive functional group that facilitates rapid and efficient peptide bond formation.[3] The strong electron-withdrawing nature of the pentafluorophenyl ring makes it an excellent leaving group, accelerating the nucleophilic attack by the free amine of the growing peptide chain.[4] This high reactivity is instrumental in minimizing side reactions and racemization, ensuring the synthesis of high-purity peptides required for pharmaceutical applications.[3][5]
Application Notes
1. Core Application: High-Efficiency Linear Peptide Synthesis
Fmoc-Lys(Boc)-OPfp is expertly designed for incorporating lysine residues into a linear peptide sequence during standard Fmoc SPPS. The pre-activated OPfp ester circumvents the need for in-situ coupling reagents, which can lead to unwanted side reactions.[5] The superior reactivity of OPfp esters leads to faster coupling times and higher coupling efficiency, which is particularly beneficial for complex or sterically hindered sequences.[6] This efficiency directly translates to a higher purity of the crude peptide product, simplifying downstream purification processes which is a significant advantage in drug development workflows.
2. Advanced Application: Synthesis of Branched and Dendrimeric Peptides
The orthogonal protection scheme of Fmoc-Lys(Boc)-OPfp is fundamental to the synthesis of complex, non-linear peptide architectures such as branched peptides or Multiple Antigenic Peptides (MAPs).[1][7] Lysine, with its two distinct amino groups, serves as an ideal branching point.[7]
The synthesis strategy involves:
-
Main Chain Elongation: The peptide backbone is synthesized using standard Fmoc SPPS, incorporating Fmoc-Lys(Boc)-OH at the desired branching point.
-
Selective Side-Chain Deprotection: After completion of the main chain, the resin-bound peptide is treated with mild acid to selectively remove other acid-labile side-chain protecting groups while leaving the Nε-Boc group of the branching lysine intact.
-
Branch Synthesis: Following the selective deprotection, peptide chains can be grown from the newly exposed amine, creating a branched structure. The use of a pre-activated building block like Fmoc-Lys(Boc)-OPfp in solution could theoretically be used to attach lysine to a deprotected side chain, although direct incorporation of Fmoc-Lys(Boc)-OH onto the resin is more common for building branches.
This methodology is crucial for developing advanced peptide-based drugs, vaccines, and diagnostic tools where multivalent presentation of epitopes or functional domains is required.
3. Advantages in Peptide-Based Drug Development
The use of Fmoc-Lys(Boc)-OPfp and other OPfp-activated amino acids offers distinct advantages in the synthesis of active pharmaceutical ingredients (APIs):
-
High Purity: Rapid coupling kinetics reduce the chance of side reactions, such as the formation of deletion sequences or modifications to sensitive amino acids.[]
-
Reduced Racemization: The high reactivity of OPfp esters helps to preserve the stereochemical integrity of the amino acids during coupling.
-
Process Simplification: Using pre-formed, stable active esters can streamline the synthesis process, making it more amenable to automation and large-scale production.[6]
-
Improved Yields: The efficiency of the coupling reaction contributes to higher overall yields of the target peptide.[9]
Data Presentation
The choice of an activating group is critical for the efficiency of peptide bond formation. Pentafluorophenyl esters (OPfp) have demonstrated significantly higher reactivity compared to other common active esters.
Table 1: Relative Coupling Rates of Active Esters
| Active Ester Type | Abbreviation | Relative Coupling Rate |
| Pentafluorophenyl Ester | OPfp | 111 |
| Pentachlorophenyl Ester | OPCP | 3.4 |
| p-Nitrophenyl Ester | ONp | 1 |
This data highlights the superior kinetic performance of OPfp esters, which facilitates faster and more complete reactions.[3]
Experimental Protocols
Protocol 1: Standard SPPS Cycle for Incorporating Fmoc-Lys(Boc)-OPfp
This protocol describes a single coupling cycle on a 0.1 mmol scale using a manual synthesis vessel.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Lys(Boc)-OPfp
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the resin (0.1 mmol) in DMF for 30-60 minutes in the reaction vessel.[10]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OPfp (3 equivalents, 0.3 mmol) in 2-3 mL of DMF.
-
Add the amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours due to the high reactivity of the OPfp ester.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL) to remove excess reagents and byproducts.
-
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing the Boc side-chain protecting group.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group on lysine.[11]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
-
Visualizations
Caption: Orthogonal protection strategy of Fmoc-Lys(Boc)-OPfp.
Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical workflow for the synthesis of a branched peptide using a lysine core.
References
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. Pentafluorophenol and its derivatives [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. upf.edu [upf.edu]
- 9. nbinno.com [nbinno.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
Application of Fmoc-Lys(Boc)-OPfp in Bioconjugation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Boc)-OPfp (Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester) is a critical building block in modern bioconjugation studies, primarily utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring orthogonal fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, allows for the precise incorporation of a lysine residue into a peptide sequence. The ε-amino group of the lysine side chain, protected by the Boc group, can be selectively deprotected to serve as a versatile handle for the attachment of various moieties, including fluorescent dyes, cytotoxic drugs, and targeting ligands. This enables the creation of sophisticated bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
The pentafluorophenyl (Pfp) ester provides an activated carboxyl group, facilitating efficient coupling during SPPS. This pre-activated form enhances reaction rates and yields, making it a preferred choice for peptide chemists.
Key Applications
The primary application of Fmoc-Lys(Boc)-OPfp is in the synthesis of peptides destined for bioconjugation. Once the peptide is synthesized and the Boc-protecting group on the lysine side chain is removed, the exposed primary amine becomes a reactive site for various conjugation chemistries.
Fluorescent Labeling of Peptides
Peptides synthesized using Fmoc-Lys(Boc)-OPfp can be readily labeled with fluorescent dyes for use in various biological assays, such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. The lysine side chain provides a specific attachment point for amine-reactive dyes, most commonly those containing an N-hydroxysuccinimide (NHS) ester functional group.
Development of Peptide-Drug Conjugates (PDCs)
In the field of targeted drug delivery, peptides serve as excellent targeting moieties due to their high specificity for cell surface receptors. By incorporating a lysine residue using Fmoc-Lys(Boc)-OPfp, a potent cytotoxic drug can be conjugated to the peptide, creating a peptide-drug conjugate (PDC).[1] This strategy enhances the therapeutic index of the drug by delivering it specifically to cancer cells or other diseased tissues, thereby minimizing off-target toxicity.[2][]
Protein and Antibody Bioconjugation
Peptides containing a reactive lysine can be conjugated to larger biomolecules like proteins and antibodies. This is a common strategy for developing antibody-drug conjugates (ADCs), where a targeting antibody is linked to a cytotoxic payload via a linker that can be attached to a lysine residue.[4][5] Peptides can also be conjugated to proteins to introduce specific functionalities or to study protein-protein interactions.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data associated with the synthesis and bioconjugation of peptides incorporating a lysine residue via Fmoc-Lys(Boc)-OPfp.
| Parameter | Typical Value | Notes |
| SPPS Coupling Efficiency (per step) | >99% | Monitored by Kaiser test or other colorimetric assays. |
| Overall SPPS Yield (crude peptide) | 50-80% | Dependent on peptide length and sequence complexity. |
| Peptide Purity (after HPLC) | >95% | High purity is crucial for subsequent bioconjugation. |
Table 1: Quantitative Data for Solid-Phase Peptide Synthesis (SPPS)
| Conjugation Method | Molecule Type | Typical Conjugation Efficiency/Yield | Reference |
| NHS Ester Chemistry | Fluorescent Dye (e.g., FITC) | 70-95% | [6] |
| NHS Ester Chemistry | Small Molecule Drug | 60-90% | [1][5] |
| Click Chemistry (e.g., CuAAC) | Alkyne/Azide-modified molecule | >95% | [7] |
Table 2: Quantitative Data for Lysine-Directed Bioconjugation
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Lysine-Containing Peptide
This protocol describes the manual synthesis of a generic pentapeptide (e.g., Ala-Gly-Lys-Phe-Ala) on a Rink Amide resin using Fmoc/tBu chemistry. Fmoc-Lys(Boc)-OPfp is used to incorporate the lysine residue.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OPfp, Fmoc-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the remaining amino acids in the sequence (Fmoc-Phe-OH, Fmoc-Lys(Boc)-OPfp, Fmoc-Gly-OH, Fmoc-Ala-OH).
-
Final Fmoc Deprotection: After the last coupling, perform a final Fmoc deprotection as described in Step 2.
-
Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Fluorescent Labeling of a Lysine-Containing Peptide with FITC
This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to the ε-amino group of the lysine side chain of a purified peptide.
Materials:
-
Purified lysine-containing peptide
-
Fluorescein isothiocyanate (FITC)
-
Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Peptide Solution: Dissolve the purified peptide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of 1-5 mg/mL.
-
Prepare FITC Solution: Immediately before use, dissolve FITC in DMSO to a concentration of 10 mg/mL.[8]
-
Conjugation Reaction:
-
Slowly add the FITC solution to the peptide solution while gently stirring. A typical molar ratio of FITC to peptide is 10:1 to 20:1.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Separate the FITC-labeled peptide from unreacted FITC and byproducts using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the labeled peptide (typically the first colored fractions).
-
-
Characterization:
-
Confirm the conjugation by measuring the absorbance of the product at the characteristic wavelengths for the peptide (e.g., 280 nm) and FITC (~495 nm).
-
Determine the degree of labeling (DOL) using the Beer-Lambert law.
-
Further characterization can be performed using mass spectrometry.
-
Protocol 3: Synthesis of a Peptide-Drug Conjugate (PDC) via NHS Ester Chemistry
This protocol outlines the conjugation of a generic NHS ester-activated drug to the lysine side chain of a targeting peptide.
Materials:
-
Purified lysine-containing targeting peptide
-
NHS ester-activated drug
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Phosphate buffer (pH 8.0)
-
RP-HPLC system for purification
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M phosphate buffer (pH 8.0) at a concentration of 5-10 mg/mL.
-
Prepare Drug Solution: Dissolve the NHS ester-activated drug in anhydrous DMF or DMSO to a high concentration (e.g., 10-50 mM).
-
Conjugation Reaction:
-
Add a 3-5 molar excess of the drug solution to the peptide solution with gentle mixing.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to react with any excess NHS ester.
-
Purification: Purify the PDC from unreacted drug and peptide using RP-HPLC.
-
Characterization: Analyze the purified PDC by mass spectrometry to confirm the conjugation and determine the drug-to-peptide ratio.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 6. FITC Conjugation kit | Easy FITC Labelling (ab102884) | Lightning-Link® | Abcam [abcam.com]
- 7. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youdobio.com [youdobio.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Lys(Boc)-OPfp Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low coupling efficiency encountered when using Fmoc-Lys(Boc)-OPfp in solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.
Troubleshooting Guide: Improving Low Coupling Efficiency
Low coupling efficiency with Fmoc-Lys(Boc)-OPfp can manifest as a positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted free primary amines on the resin. This guide outlines potential causes and their corresponding solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield (Positive Kaiser test after coupling) | 1. Steric Hindrance: The bulky Fmoc and Boc protecting groups, combined with the growing peptide chain, can physically obstruct the coupling reaction.[1] 2. Peptide Aggregation: The peptide chain may fold or aggregate on the resin, rendering the N-terminal amine inaccessible.[1] 3. Insufficient Activation: While Fmoc-Lys(Boc)-OPfp is a pre-activated ester, its reactivity may be insufficient for particularly difficult couplings. 4. Poor Reagent Quality: Degradation of Fmoc-Lys(Boc)-OPfp or solvents can lead to failed reactions.[1] | 1. Double Coupling: Perform a second coupling step with fresh, pre-activated Fmoc-Lys(Boc)-OPfp to drive the reaction to completion.[1] 2. Addition of HOBt: Add 1-Hydroxybenzotriazole (HOBt) to the coupling reaction. HOBt can catalyze the reaction and increase the coupling rate of OPfp esters. 3. Optimize Solvent System: Use solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[1] 4. Increase Reaction Time and/or Temperature: Prolonging the coupling time or moderately increasing the temperature can improve efficiency, but must be balanced against the risk of side reactions.[1] 5. Switch to a More Potent Activating System: For extremely difficult couplings, consider in-situ activation using more powerful reagents like HATU, HCTU, or COMU with Fmoc-Lys(Boc)-OH instead of the OPfp ester.[1] |
| Formation of Deletion Sequences | 1. Incomplete Fmoc Deprotection: Residual Fmoc groups on the N-terminus will prevent the subsequent coupling reaction.[1] 2. Incomplete Coupling: Failure of the Fmoc-Lys(Boc)-OPfp to couple to all available N-terminal amines.[1] | 1. Optimize Deprotection: Ensure complete Fmoc removal by using a fresh solution of 20% piperidine in DMF and extending the deprotection time if necessary. A Kaiser test should be performed to confirm complete deprotection.[1] 2. Implement Double Coupling: As a routine measure for this sterically hindered amino acid, a double coupling protocol is highly recommended.[1] |
| Poor Solubility of Fmoc-Lys(Boc)-OPfp | 1. Inappropriate Solvent: The chosen solvent may not be optimal for dissolving the protected amino acid derivative. | 1. Use Appropriate Solvents: N,N-Dimethylformamide (DMF) is a common and effective solvent. For particularly difficult cases, a small amount of Dimethyl sulfoxide (DMSO) can be added to the DMF to aid dissolution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Lys(Boc)-OPfp and why is it used?
A1: Fmoc-Lys(Boc)-OPfp is an amino acid derivative used in solid-phase peptide synthesis. The Nα-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the Nε-amino group of the lysine side chain is protected by an acid-labile Boc (tert-butyloxycarbonyl) group. The carboxylic acid is pre-activated as a pentafluorophenyl (OPfp) ester. This pre-activation allows for direct coupling to the free N-terminal amine of the growing peptide chain without the need for an in-situ activating reagent. OPfp esters are known to be stable, crystalline solids that are highly reactive.
Q2: My Kaiser test is positive after coupling with Fmoc-Lys(Boc)-OPfp. What is the first thing I should try?
A2: The most straightforward and often effective first step is to perform a "double coupling." This involves draining the reaction vessel, washing the resin with DMF, and then repeating the coupling step with a fresh solution of Fmoc-Lys(Boc)-OPfp. This can help drive the reaction to completion, especially in cases of steric hindrance or difficult peptide sequences.[1]
Q3: How can I increase the reactivity of Fmoc-Lys(Boc)-OPfp?
A3: The addition of 1-Hydroxybenzotriazole (HOBt) can significantly increase the reaction rate of OPfp esters. HOBt acts as a catalyst in the coupling reaction. You can add an equimolar amount of HOBt relative to the Fmoc-Lys(Boc)-OPfp to the coupling solution.
Q4: Are there more powerful alternatives if double coupling and HOBt addition are not sufficient?
A4: Yes. For exceptionally difficult couplings, it may be necessary to switch from the pre-activated OPfp ester to an in-situ activation method using Fmoc-Lys(Boc)-OH. More potent coupling reagents, such as onium salts like HATU, HCTU, or COMU, are generally more effective for sterically hindered amino acids.[1] These reagents rapidly form highly reactive esters in the presence of a base like N,N-Diisopropylethylamine (DIPEA).
Q5: Can the solvent choice affect the coupling efficiency?
A5: Absolutely. Proper solvation of the growing peptide chain is crucial for efficient coupling. If the peptide chain aggregates on the resin, the N-terminal amine may become inaccessible. N,N-Dimethylformamide (DMF) is a standard solvent, but for sequences prone to aggregation, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be beneficial as they have stronger solvating properties.[1]
Comparative Data of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Example(s) | Relative Reactivity | Advantages | Disadvantages |
| Pentafluorophenyl Esters | Fmoc-AA-OPfp | Moderate | Stable, pre-activated, no in-situ activation needed. | May be less effective for highly hindered couplings compared to onium salts. |
| Carbodiimides (+ Additive) | DIC + HOBt/Oxyma | Moderate-High | Cost-effective, low risk of guanidinylation. | Can be less effective for the most difficult couplings; risk of racemization if additive is omitted.[1] |
| Onium (Aminium/Uronium) Salts | HATU, HCTU, COMU | Very High | Highly effective for hindered couplings, rapid reaction times.[1][2][3] | Risk of guanidinylation of the N-terminal amine if used in excess; some reagents have safety concerns (e.g., explosiveness of HOBt-based reagents).[3] |
| Onium (Phosphonium) Salts | PyBOP, PyAOP | High | Efficient coupling, avoids guanidinylation side reaction.[2] | Generally less reactive than HATU.[2] |
Experimental Protocols
Protocol 1: Standard Coupling with Fmoc-Lys(Boc)-OPfp
This protocol outlines the standard procedure for coupling Fmoc-Lys(Boc)-OPfp.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test on a few beads to ensure complete deprotection (beads should be blue).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OPfp (1.5 to 3 equivalents relative to resin loading) in DMF.
-
Add the amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of the resin beads and perform a Kaiser test.
-
Negative result (yellow/colorless beads): The coupling is likely complete. Proceed to wash the resin with DMF (3-5 times).
-
Positive result (blue beads): The coupling is incomplete. Proceed with a second coupling (see Protocol 2).
-
-
Protocol 2: Double Coupling / HOBt-Catalyzed Coupling
This protocol is recommended when a single coupling is incomplete.
-
First Coupling: Follow steps 1 and 2 of Protocol 1.
-
Monitoring: Perform a Kaiser test. If positive (blue beads), proceed as follows.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).
-
Second Coupling:
-
Option A (Standard Double Coupling): Prepare a fresh solution of Fmoc-Lys(Boc)-OPfp (1.5 to 3 equivalents) in DMF and add it to the resin.
-
Option B (HOBt-Catalyzed Coupling): In a separate vessel, dissolve Fmoc-Lys(Boc)-OPfp (1.5 to 3 equivalents) and HOBt (1.5 to 3 equivalents) in DMF. Add this solution to the resin.
-
Agitate the reaction vessel for another 1-2 hours at room temperature.
-
-
Final Monitoring and Washing:
-
Perform a final Kaiser test. A negative result indicates successful coupling.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Protocol 3: High-Efficiency Coupling using HATU (Alternative)
This protocol is an alternative for very difficult couplings, using Fmoc-Lys(Boc)-OH.
-
Resin Preparation: Follow step 1 of Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing: Follow step 3 of Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Experimental workflow for a single coupling cycle.
References
Preventing side reactions during Fmoc-Lys(Boc)-OPfp coupling.
Welcome to the Technical Support Center for scientists and researchers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the coupling of Fmoc-Lys(Boc)-OPfp in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Fmoc-Lys(Boc)-OPfp coupling, and how can they be minimized?
A1: The two primary side reactions encountered are racemization and diketopiperazine (DKP) formation.
-
Racemization: This involves the loss of stereochemical integrity at the alpha-carbon of the lysine residue. It can be minimized by:
-
Choice of Base: Using a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferable to stronger bases. The amount of base should also be carefully optimized.[1]
-
Coupling Reagent Additives: The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) can suppress racemization.[1]
-
Temperature Control: Performing the coupling reaction at room temperature (20–25°C) is generally recommended, as elevated temperatures can increase the rate of racemization.[1]
-
Pre-activation Time: Minimizing the time the amino acid is pre-activated with the coupling reagent before addition to the resin can reduce the opportunity for racemization.
-
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization of the N-terminal dipeptide, leading to chain termination.[2] This is particularly problematic when proline or glycine are in the dipeptide sequence. To mitigate DKP formation:
-
Rapid Coupling: Ensure the third amino acid is coupled promptly after the deprotection of the second residue.[2][3]
-
Optimized Deprotection: Using alternative Fmoc deprotection cocktails, such as 2% DBU/5% piperazine in NMP, has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[2]
-
Q2: I'm observing incomplete coupling with Fmoc-Lys(Boc)-OPfp. What are the potential causes and solutions?
A2: Incomplete coupling, often indicated by a positive Kaiser test, can stem from several factors:
-
Steric Hindrance: The bulky nature of the Fmoc and Boc protecting groups, along with the growing peptide chain, can physically impede the coupling reaction.[4]
-
Solution: Employ a "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated Fmoc-Lys(Boc)-OPfp to drive the reaction to completion.[4]
-
-
Peptide Aggregation: The developing peptide chain may aggregate on the resin, rendering the N-terminal amine inaccessible.[4]
-
Solution: Switch to a more effective solvent system to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[4]
-
-
Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive.
-
Solution: Use a more potent coupling reagent. Uronium/aminium salts like HATU, HCTU, and COMU are highly effective for sterically hindered amino acids.[4]
-
Q3: Which coupling reagents are recommended for use with Fmoc-Lys(Boc)-OPfp, and how do they compare?
A3: For sterically hindered amino acids like Fmoc-Lys(Boc)-OPfp, high-reactivity coupling reagents are recommended. Pentafluorophenyl (PFP) esters themselves are activated esters, which reduces the risk of side reactions by avoiding contact between the growing peptide chain and a separate activating reagent.[5] When additional activation is needed, the following are good choices:
-
Uronium/Aminium Salts (HATU, HCTU, COMU): These are highly reactive and provide rapid activation, making them ideal for difficult couplings.[4]
-
Phosphonium Salts (PyBOP): These are also very effective and avoid the potential side reaction of guanidinylation that can occur with uronium salts.[4]
-
Carbodiimides (e.g., DIC) with Additives (e.g., HOBt, Oxyma): This is a more traditional and cost-effective option, but may be less efficient for sterically hindered couplings.[4]
Data Presentation: Comparison of Coupling Reagent Performance
The following table summarizes key performance indicators for various coupling reagents commonly used in solid-phase peptide synthesis.
| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency | Key Considerations |
| PFP Ester (pre-formed) | Activated Ester | 15-60 minutes | >99% | Excellent for hindered couplings; stable as solids. |
| HATU/DIPEA | Uronium/Aminium Salt | 5-20 minutes | >99.5% | Very fast and highly efficient, but more expensive.[4] |
| HBTU/DIPEA | Uronium/Aminium Salt | 20-60 minutes | >99% | Widely used and effective, but can cause racemization with sensitive amino acids. |
| PyBOP/DIPEA | Phosphonium Salt | 1-2 hours | >99% | Avoids guanidinylation side reactions. |
| DIC/HOBt | Carbodiimide/Additive | 1-3 hours | >98% | Cost-effective, but may be less efficient for hindered couplings and has a higher risk of racemization.[4] |
Experimental Protocols
General Protocol for Fmoc-Lys(Boc)-OPfp Coupling in SPPS
This protocol outlines a standard procedure for coupling Fmoc-Lys(Boc)-OPfp to a resin-bound peptide chain.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of free primary amines.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OPfp (1.5 to 3 equivalents relative to the resin loading capacity) in DMF.
-
Add the solution to the washed resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser (ninhydrin) test to monitor the completion of the reaction. A negative result (yellow or colorless beads) indicates that the coupling is complete. A positive result (blue beads) signifies incomplete coupling.[4]
-
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated Fmoc-Lys(Boc)-OPfp.
-
Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle of deprotection and coupling.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during Fmoc-Lys(Boc)-OPfp coupling.
Caption: Troubleshooting decision tree for Fmoc-Lys(Boc)-OPfp coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting incomplete Fmoc deprotection in sequences with lysine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS), with a particular focus on sequences containing lysine.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Fmoc deprotection?
A1: Incomplete Fmoc deprotection can be identified through several methods. A negative or weak Kaiser test result after the deprotection step is a common indicator, signifying the absence or low concentration of free primary amines.[1] HPLC analysis of the cleaved crude peptide will show a significant peak corresponding to the Fmoc-protected peptide.[2] Additionally, mass spectrometry will reveal a mass difference of 222.24 Da (the mass of the Fmoc group) between the desired peptide and the deletion sequence.[2]
Q2: What are the common causes of incomplete Fmoc deprotection, especially in sequences with lysine?
A2: Several factors can lead to incomplete Fmoc removal:
-
Deprotection Reagent Issues: The standard 20% piperidine in DMF solution can degrade over time. It is crucial to use a fresh, high-quality reagent.[1]
-
Reaction Conditions: Insufficient deprotection time or temperatures lower than ambient can result in a sluggish reaction.[1]
-
Peptide Sequence-Related Issues:
-
Steric Hindrance: Bulky amino acids adjacent to the Fmoc-protected residue can physically block the piperidine base from accessing the Fmoc group.[1][3]
-
Peptide Aggregation: The growing peptide chain can form secondary structures, such as β-sheets, which are common in hydrophobic sequences. This aggregation can prevent the deprotection reagent from reaching the N-terminal Fmoc group.[2][4][5]
-
-
Lysine-Specific Issues: The ε-amino group of a lysine residue, if deprotected, can act as a base and cause the premature removal of the Fmoc group from another residue in the sequence.[6] The choice of protecting group for the lysine side chain is crucial to prevent unwanted side reactions.[7]
Q3: How does the presence of lysine in a sequence specifically impact Fmoc deprotection?
A3: While lysine itself is not typically considered a sterically hindered amino acid, its presence can contribute to challenges in a few ways. If the lysine side chain's protecting group is prematurely removed, the exposed ε-amino group can interfere with the deprotection of the N-terminal Fmoc group.[6] Furthermore, sequences containing multiple lysine residues, especially if interspersed with hydrophobic residues, can be prone to aggregation, leading to incomplete deprotection.[8] The choice of a suitable side-chain protecting group for lysine, such as Boc, is critical for a successful synthesis.[9]
Troubleshooting Guides
Problem: Negative or Weak Kaiser Test After Standard Deprotection
A negative or weak Kaiser test indicates that the N-terminal amine is not free, suggesting incomplete Fmoc deprotection.[1] Follow this troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: Aggregation of Lysine-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with lysine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem, particularly with lysine-containing peptides?
A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble, structures ranging from small oligomers to large fibrillar assemblies.[1] This is a significant concern in research and drug development as it can lead to a decrease in the effective concentration of the active peptide, loss of biological activity, and potential immunogenic responses.[2] Lysine residues, while generally considered hydrophilic, can play a dual role in aggregation.[1] Their long aliphatic side chain can participate in hydrophobic interactions, while the terminal primary amine can be involved in electrostatic interactions and hydrogen bonding, making lysine-containing peptides susceptible to aggregation under certain conditions.[3][4]
Q2: What are the primary factors that induce aggregation in my lysine-containing peptide?
A2: Several factors, both intrinsic to the peptide sequence and extrinsic to the solution environment, can trigger aggregation:[5]
-
Intrinsic Factors:
-
Hydrophobicity: The overall hydrophobicity of the peptide is a major driver. Stretches of hydrophobic amino acids can promote self-assembly to minimize contact with water.[6][7]
-
Amino Acid Sequence: The presence of "aggregation-prone regions" (APRs), which are short sequences with a high tendency to form β-sheets, can initiate aggregation.[2] Even though lysine is charged, its hydrocarbon chain can contribute to local hydrophobicity.
-
Net Charge: The overall charge of the peptide at a given pH influences its solubility. At the isoelectric point (pI), where the net charge is zero, peptides are often least soluble and most prone to aggregation.[6][8]
-
-
Extrinsic Factors:
-
pH: The pH of the solution dictates the protonation state of ionizable groups, including the ε-amino group of lysine and the N- and C-termini.[9][10] Changes in pH can alter the net charge and electrostatic repulsion between peptide molecules, influencing aggregation.[11]
-
Ionic Strength: The concentration and type of salt in the buffer can either increase ("salting in") or decrease ("salting out") peptide solubility.[12][13]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.[5]
-
Temperature: Elevated temperatures can sometimes increase solubility but can also promote aggregation by increasing molecular motion and the exposure of hydrophobic regions.[5]
-
Mechanical Stress: Agitation or shaking can induce aggregation by promoting the formation of interfaces where peptides can denature and aggregate.[14]
-
Q3: How can I predict if my lysine-containing peptide is likely to aggregate?
A3: While precise prediction is challenging, you can estimate the aggregation potential by:
-
Sequence Analysis:
-
Calculate the Grand Average of Hydropathicity (GRAVY): A positive GRAVY score indicates a more hydrophobic peptide, suggesting a higher propensity for aggregation.
-
Identify Aggregation-Prone Regions (APRs): Several web-based tools and algorithms (e.g., TANGO, AGGRESCAN) can predict APRs within your peptide sequence.[5]
-
Estimate the Net Charge at a Given pH: Calculate the net charge by considering the pKa values of the ionizable groups. A net charge close to zero suggests a higher risk of aggregation.[8]
-
Troubleshooting Guides
Problem 1: My lyophilized lysine-containing peptide will not dissolve in aqueous buffer.
This is a common issue, especially for peptides with a high proportion of hydrophobic residues or a net charge close to zero at the buffer's pH.
| Potential Cause | Suggested Solution | Expected Outcome |
| Poor Intrinsic Solubility | 1. Test a small aliquot first. [15] 2. For basic peptides (net positive charge), try dissolving in a dilute acidic solution (e.g., 10% acetic acid or 0.1% TFA) and then dilute with your aqueous buffer.[7][16] 3. For acidic peptides (net negative charge), try a dilute basic solution (e.g., 0.1% ammonium hydroxide).[7][16] | The peptide dissolves to form a clear solution. |
| Hydrophobicity | 1. Dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile.[2][15] 2. Slowly add the aqueous buffer dropwise while vortexing.[17] | The peptide remains in solution upon addition of the aqueous buffer. |
| Aggregation During Lyophilization | 1. Use sonication in a water bath to help break up small aggregates.[7][15] 2. If other methods fail, consider using a denaturing agent like 6 M Guanidine HCl or 8 M Urea, if compatible with your downstream application.[6] | The peptide solubilizes, although its native conformation may be disrupted. |
Problem 2: My lysine-peptide solution becomes cloudy or forms a precipitate over time.
This indicates time-dependent aggregation, which can be triggered by factors like temperature, concentration, and interactions with container surfaces.
| Potential Cause | Suggested Solution | Expected Outcome |
| Nucleation-Dependent Aggregation | 1. Filter the stock solution through a 0.22 µm filter to remove pre-existing "seeds" that can initiate aggregation.[2] 2. Work at lower peptide concentrations whenever possible.[2] | A delay or reduction in the onset of aggregation. |
| Unfavorable Storage Conditions | 1. Store the peptide solution at a lower temperature (e.g., 4°C or -20°C). 2. Minimize agitation of the solution.[14] | The peptide solution remains clear for a longer duration. |
| Instability in Solution | 1. Add excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol) to stabilize the peptide.[18][19] 2. Incorporate low concentrations of non-denaturing detergents (e.g., 0.01-0.1% Tween-20 or CHAPS) to prevent hydrophobic interactions.[14][18] 3. For peptides containing cysteine, add a reducing agent like DTT or TCEP to prevent disulfide bond-mediated aggregation.[18] | The peptide solution shows enhanced stability and reduced aggregation over time. |
Quantitative Data Summary
The following tables provide a summary of common solvents and additives used to mitigate peptide aggregation.
Table 1: Solubilization Strategies for Peptides Based on Net Charge
| Peptide Type (Net Charge) | Primary Solvent | Secondary Solvent/Additive | Notes |
| Basic (Positive) | Sterile Water | 10-30% Acetic Acid or 0.1% TFA[6][8] | For peptides rich in Lys, Arg, His. |
| Acidic (Negative) | Sterile Water | 10% Ammonium Bicarbonate or 0.1% NH4OH[6][7] | For peptides rich in Asp, Glu. |
| Neutral/Hydrophobic | Minimal Organic Solvent (DMSO, DMF)[6][15] | Dropwise addition of aqueous buffer[17] | Use caution as organic solvents may interfere with some assays. |
| Prone to Aggregation | 6 M Guanidine HCl or 8 M Urea[6] | Dilute with buffer | Use as a last resort as these are denaturing agents.[6] |
Table 2: Common Additives to Prevent Peptide Aggregation
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Arginine/Glutamate | 50-100 mM | Suppresses aggregation by binding to charged and hydrophobic regions. | [18][20] |
| Sugars (Sucrose, Trehalose) | 5-10% (w/v) | Stabilize the native conformation of the peptide. | [18][19] |
| Polyols (Glycerol) | 10-20% (v/v) | Increase solvent viscosity and stabilize the peptide structure. | [18][19] |
| Non-denaturing Detergents (Tween-20, CHAPS) | 0.01-0.1% (v/v) | Shield hydrophobic patches to prevent self-association. | [14][18] |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevent the formation of intermolecular disulfide bonds. | [18] |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Lysine-Containing Peptide
This protocol provides a systematic approach to solubilizing a peptide with unknown solubility characteristics.
-
Initial Assessment:
-
Calculate the theoretical pI and net charge of the peptide at pH 7.
-
Visually inspect the lyophilized peptide for any clumps, which may indicate initial aggregation.
-
-
Solubilization Test with a Small Aliquot:
-
Weigh out a small amount of the peptide (e.g., 1 mg).[15]
-
Attempt to dissolve it in a small volume of sterile, deionized water by vortexing.
-
-
pH Adjustment (if insoluble in water):
-
Use of Organic Co-solvents (for hydrophobic peptides):
-
Sonication:
-
If particulates remain, sonicate the solution in a water bath for 3 cycles of 10-15 seconds, cooling on ice between cycles.[15]
-
-
Final Preparation:
-
Once a clear solution is obtained, it can be further diluted with the appropriate experimental buffer.
-
Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining micro-aggregates before use.[15]
-
Protocol 2: Characterization of Peptide Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique to measure the size distribution of particles in a solution, providing information on the presence and size of aggregates.[6]
-
Sample Preparation:
-
DLS Measurement:
-
Transfer the supernatant to a clean, low-volume DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Set the instrument parameters, including buffer viscosity and refractive index.
-
Perform the measurement to obtain the size distribution profile of the peptide solution. An increase in the average particle size or the appearance of larger species over time is indicative of aggregation.
-
Visualizations
Caption: Troubleshooting workflow for solubilizing lysine-containing peptides.
Caption: Key factors contributing to the aggregation of lysine-containing peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. benchchem.com [benchchem.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Salt Effects on Surface Tethered Peptides in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salting in - Wikipedia [en.wikipedia.org]
- 14. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 16. jpt.com [jpt.com]
- 17. benchchem.com [benchchem.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
Technical Support Center: Purity Analysis of Crude Peptides Synthesized Using Fmoc-Lys(Boc)-OPfp
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Lys(Boc)-OPfp in solid-phase peptide synthesis (SPPS). The following sections address common issues encountered during purity analysis of the crude peptide product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities observed in the HPLC analysis of a crude peptide synthesized using Fmoc-Lys(Boc)-OPfp?
A1: Several types of impurities can be detected. These often include deletion sequences (from incomplete coupling), truncated sequences (due to capping of unreacted amines), and peptides with side-reaction modifications. Specifically, when using Fmoc-protected amino acids, one might observe byproducts from premature Fmoc deprotection or from impurities present in the amino acid building blocks themselves.[1][2]
Q2: My HPLC chromatogram shows a significant peak eluting close to my target peptide. What could this be?
A2: This could be a variety of closely related impurities. A common issue is the presence of deletion sequences, where one amino acid is missing. Another possibility is a diastereomeric impurity if racemization occurred during amino acid activation or coupling. Side-chain modifications that do not significantly alter hydrophobicity can also result in closely eluting peaks. Mass spectrometry is essential to identify the nature of this impurity.
Q3: I am observing a peak with a mass corresponding to my target peptide plus an additional lysine residue. What could be the cause?
A3: This impurity likely arises from the undesired removal of the Nα-Fmoc protecting group on a lysine residue by the free ε-amino group of another lysine residue within the same or a neighboring peptide chain, especially if the ε-amino group is deprotected prematurely.[3] This leads to branching or elongation at the lysine side chain. To mitigate this, ensure complete and efficient coupling and consider using protecting groups for lysine that are stable to the synthesis conditions until the final cleavage.
Q4: My mass spectrometry results show a mass loss of 100 Da (or 56 Da) from my target peptide. What does this indicate?
A4: A mass loss of 100 Da typically corresponds to the loss of the tert-butoxycarbonyl (Boc) protecting group from the lysine side chain. A loss of 56 Da can indicate the loss of a tert-butyl group. This suggests that the Boc group was prematurely cleaved during synthesis or the final cleavage and deprotection step was incomplete. Incomplete deprotection can be caused by aggregation of the peptide on the resin, hindering reagent access.[4]
Q5: I suspect aspartimide formation in my peptide, which contains an Asp residue. How can I confirm this and prevent it?
A5: Aspartimide formation is a common side reaction in Fmoc SPPS, particularly in sequences containing Asp-Gly or Asp-Ser.[2][5] It results in a cyclic intermediate that can hydrolyze to form a mixture of α- and β-aspartyl peptides, which may be difficult to separate by HPLC. Mass spectrometry can confirm the presence of these isomers as they have the same mass as the target peptide. To prevent this, you can use protecting groups for Asp that are more resistant to cyclization or add HOBt to the piperidine solution used for Fmoc deprotection.[5][6]
Troubleshooting Common Impurities
| Observed Impurity | Potential Cause | Troubleshooting & Optimization | Analytical Signature (HPLC/MS) |
| Deletion Sequence | Incomplete amino acid coupling. | Increase coupling time, use a more efficient coupling reagent, or perform a double coupling for difficult residues.[7] | Peak with mass corresponding to the target peptide minus the mass of one or more amino acids. |
| Truncated Sequence (Capped) | Incomplete coupling followed by capping with acetic anhydride. | Optimize coupling conditions to minimize unreacted amines. | Peak with mass corresponding to a shorter peptide, potentially with an N-terminal acetyl group (+42 Da). |
| Premature Fmoc Deprotection | Presence of basic impurities in DMF (dimethylamine) or premature exposure to basic conditions.[1][8] | Use high-purity DMF. Minimize the time the resin is in a non-acidic state before coupling.[3] | Can lead to deletion sequences or side-chain modifications. |
| Incomplete Boc Deprotection | Insufficient TFA concentration or deprotection time; peptide aggregation.[4] | Increase TFA concentration or cleavage time. Use scavengers to prevent side reactions. | Peak with mass corresponding to the target peptide plus the mass of the Boc group (+100 Da). |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues.[2] | Add HOBt to the piperidine deprotection solution.[5] Use protecting groups for Asp designed to minimize this side reaction. | Often co-elutes or elutes very close to the target peptide. Mass is identical to the target peptide. |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide after Fmoc removal, leading to cleavage from the resin.[6] | Couple the first two amino acids as a dipeptide unit. | Results in a truncated peptide (dipeptide cleaved off). |
| Racemization | Over-activation of the amino acid; presence of base. | Minimize pre-activation times. Use additives like HOBt or Oxyma to suppress racemization. | May result in a broadened or split peak in the HPLC chromatogram. Mass is identical to the target peptide. |
Experimental Protocols
Protocol 1: Crude Peptide Cleavage and Precipitation
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail (e.g., "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol). Caution: Handle TFA and thioanisole in a fume hood.[5]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5 to 2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (approx. 10 times the volume of the filtrate).
-
-
Isolation:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the peptide pellet under vacuum.[5]
-
Protocol 2: Analytical Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of Mobile Phase A (e.g., 0.1% TFA in water). Centrifuge to pellet any insoluble material.[9]
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[10]
-
-
Gradient Elution:
-
Detection: Monitor the absorbance at 214 nm or 220 nm.
-
Analysis: Integrate the peaks in the chromatogram to determine the relative purity of the crude peptide.
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: The eluent from the HPLC can be directly infused into the mass spectrometer, or collected fractions can be analyzed separately.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are commonly used.[12]
-
Data Acquisition: Acquire a full mass scan to identify the molecular weights of the components in the crude peptide mixture.
-
Data Analysis: Compare the observed masses with the theoretical mass of the target peptide and potential impurities. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of any modifications or deletions.[12]
Visualizations
Caption: Experimental workflow for peptide synthesis, cleavage, and purity analysis.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing byproducts in Fmoc-Lys(Boc)-OPfp reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Lys(Boc)-OPfp in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Problem 1: Incomplete Coupling Detected by Kaiser Test
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step with Fmoc-Lys(Boc)-OPfp indicates the presence of unreacted free primary amines on the resin.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance | The bulky Fmoc and Boc protecting groups, along with the growing peptide chain, can physically obstruct the coupling reaction. This is a common issue with sterically hindered amino acids. | 1. Double Coupling: Immediately repeat the coupling step with a fresh solution of activated Fmoc-Lys(Boc)-OPfp. 2. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. 3. Increase Temperature: Raising the temperature (e.g., to 50°C) can improve reaction kinetics, but must be balanced against the risk of side reactions like racemization. |
| Peptide Aggregation | The growing peptide chain may fold or aggregate on the resin, making the N-terminal amine inaccessible for coupling. | 1. Change Solvent: Use a solvent known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt secondary structures and improve coupling efficiency. |
| Inefficient Activation | The coupling reagent may not be sufficiently reactive to overcome the activation energy barrier, especially for a hindered amino acid. | 1. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to more potent uronium/aminium salts like HATU, HCTU, or phosphonium salts like PyBOP. |
| Poor Reagent Quality | Degradation of Fmoc-Lys(Boc)-OPfp, coupling reagents, or solvents can lead to failed reactions. | 1. Use Fresh Reagents: Ensure that all reagents and solvents are fresh and of high purity. 2. Proper Storage: Store Fmoc-Lys(Boc)-OPfp and coupling reagents under the recommended conditions (cool, dry, and dark) to prevent degradation. |
Problem 2: Identification of an Unexpected Peak in HPLC Analysis of the Crude Peptide
Symptom: The HPLC chromatogram of the crude peptide shows a significant, unidentified peak, suggesting the presence of a byproduct.
Possible Byproducts and Characterization:
| Potential Byproduct | Formation Mechanism | Identification and Characterization |
| Di-Fmoc-Lys(Boc)-Peptide | Premature deprotection of the α-amino Fmoc group by the ε-amino group of a nearby lysine residue, followed by coupling of another Fmoc-Lys(Boc)-OPfp molecule to the newly freed amine. | - Mass Spectrometry (MS): Look for a mass increase corresponding to an additional Fmoc-Lys(Boc) moiety. - LC-MS/MS: Fragmentation analysis will show characteristic fragments of both the peptide and the additional Fmoc-Lys(Boc) group. |
| D-Lys-Containing Peptide (Racemization) | The α-carbon of the amino acid can lose its stereochemistry during the activation step, especially with prolonged exposure to base or elevated temperatures. | - Chiral HPLC: Use a chiral column to separate the D- and L-isomers of the peptide. - Enzymatic Digestion: Digestion with a stereospecific enzyme (e.g., D-amino acid oxidase) followed by HPLC or MS analysis can confirm the presence of the D-isomer. |
| Urea-Capped Peptide | If using carbodiimide coupling reagents (e.g., DIC, DCC), the activated ester can react with the coupling agent to form a stable urea derivative, capping the peptide chain. | - Mass Spectrometry (MS): Detect a mass increase corresponding to the addition of the carbodiimide-derived urea. - FTIR Spectroscopy: May show characteristic peaks for the urea functional group. |
| Deletion Peptide (Lys Missing) | Incomplete coupling of Fmoc-Lys(Boc)-OPfp followed by the coupling of the subsequent amino acid. | - Mass Spectrometry (MS): The molecular weight of the peptide will be lower by the mass of the lysine residue. - LC-MS/MS: Fragmentation analysis will confirm the absence of the lysine residue in the peptide sequence. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Fmoc-Lys(Boc)-OPfp reactions?
A1: The most frequently encountered byproducts include:
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Incomplete coupling products (deletion sequences): Where the Fmoc-Lys(Boc)-OPfp fails to couple to the growing peptide chain.
-
Di-Fmoc-Lys(Boc)-containing peptides: Resulting from the premature removal of the Fmoc group by the basic side chain of a lysine residue.
-
Racemized (D-Lys) peptides: Formation of the D-isomer of lysine during the activation step.
-
Urea-capped peptides: When using carbodiimide coupling reagents.
Q2: How can I minimize racemization during the coupling of Fmoc-Lys(Boc)-OPfp?
A2: To minimize racemization:
-
Use an appropriate coupling reagent: Additives like HOBt or Oxyma Pure can suppress racemization when using carbodiimide activators.[1]
-
Avoid prolonged activation times: Pre-activation of the amino acid should be kept to a minimum.
-
Control the temperature: Avoid excessively high temperatures during coupling, as this can increase the rate of racemization.[2]
-
Choose the right base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine in appropriate concentrations.
Q3: What is the Kaiser test and how do I perform it?
A3: The Kaiser test is a colorimetric assay used to detect the presence of free primary amines in solid-phase peptide synthesis.[1][3][4] A positive result (blue/purple color) indicates that the coupling reaction is incomplete. For a detailed protocol, please refer to the Experimental Protocols section below.
Q4: When should I consider "capping" unreacted amines?
A4: If a double coupling fails to give a negative Kaiser test, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides in the final product. Capping is typically done by acetylating the free amines with acetic anhydride in the presence of a base like DIPEA.
Experimental Protocols
Protocol 1: Qualitative Kaiser Test for Monitoring Coupling Completion
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Small test tubes.
-
Heating block or water bath.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube containing the resin beads.
-
Heat the test tube at 100-110°C for 3-5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Beads and solution are blue/purple | Positive: Incomplete coupling. Free primary amines are present. |
| Beads and solution are yellow/colorless | Negative: Complete coupling. No free primary amines detected. |
Protocol 2: HPLC-MS Analysis for Byproduct Identification
This protocol provides a general method for the analysis of crude peptide after cleavage to identify potential byproducts.
Sample Preparation:
-
Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
HPLC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Mass Spectrometer: ESI source, positive ion mode. Scan range m/z 300-2000.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) to fragment the parent ions of interest for sequence confirmation and byproduct structure elucidation.
Visualizations
Caption: Workflow for SPPS with troubleshooting steps.
Caption: Potential byproduct formation pathways.
References
Storage and handling recommendations to prevent degradation of Fmoc-Lys(Boc)-OPfp.
Topic: Storage and Handling Recommendations to Prevent Degradation of Fmoc-Lys(Boc)-OPfp
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability and integrity of Fmoc-Lys(Boc)-OPfp during storage and handling. Proper management of this reagent is critical for successful peptide synthesis and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Fmoc-Lys(Boc)-OPfp degradation?
The primary degradation pathway for Fmoc-Lys(Boc)-OPfp is hydrolysis of the pentafluorophenyl (PFP) ester.[1] PFP esters are sensitive to moisture, and in an aqueous environment, the ester bond is cleaved, yielding the corresponding carboxylic acid (Fmoc-Lys(Boc)-OH) and pentafluorophenol. This hydrolyzed product is inactive in coupling reactions, leading to failed or low-yield peptide synthesis. The rate of hydrolysis is significantly accelerated at higher pH levels.[1]
Q2: What are the recommended long-term storage conditions for solid Fmoc-Lys(Boc)-OPfp?
To ensure long-term stability and prevent premature hydrolysis, solid Fmoc-Lys(Boc)-OPfp should be stored at -20°C in a tightly sealed container.[1][2] It is highly recommended to store the vial with a desiccant to protect it from atmospheric moisture.[1][2]
Q3: How should I handle the reagent upon removal from cold storage?
Before opening a vial of Fmoc-Lys(Boc)-OPfp that has been stored at -20°C, it is crucial to allow it to equilibrate to room temperature.[1][2] This prevents moisture from the air from condensing inside the cold container, which would lead to hydrolysis of the PFP ester.
Q4: Can I prepare stock solutions of Fmoc-Lys(Boc)-OPfp for later use?
No, it is strongly advised to prepare solutions of Fmoc-Lys(Boc)-OPfp immediately before use.[1][2] Due to its susceptibility to hydrolysis, especially in the presence of trace amounts of water in solvents, stock solutions will degrade over time, reducing the effective concentration of the active ester and impacting the efficiency of your coupling reactions.[1]
Q5: What are the best solvents for dissolving Fmoc-Lys(Boc)-OPfp?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters like Fmoc-Lys(Boc)-OPfp.[1][2][3] It is critical to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no coupling efficiency in peptide synthesis | Degraded Fmoc-Lys(Boc)-OPfp: The reagent may have hydrolyzed due to improper storage or handling, such as exposure to moisture or storage at room temperature. | 1. Verify that the reagent has been stored at -20°C with a desiccant. 2. Ensure the vial was warmed to room temperature before opening. 3. Use a fresh vial of Fmoc-Lys(Boc)-OPfp. 4. Perform a quality control check on the reagent using the HPLC protocol below. |
| Use of non-anhydrous solvents: Trace amounts of water in the solvent will hydrolyze the PFP ester. | 1. Use fresh, anhydrous grade DMF or DMSO. 2. Consider using solvents from a freshly opened bottle or from a solvent purification system. | |
| Inconsistent coupling results between experiments | Variable reagent quality: Different lots of the reagent may have varying levels of purity, or an older vial may have partially degraded. | 1. Aliquot the solid reagent into smaller, single-use vials upon receipt to minimize repeated exposure of the entire batch to atmospheric moisture. 2. Qualify new lots of the reagent before use in critical experiments. |
| Moisture contamination during weighing and dissolution: Exposure to humid lab air can lead to rapid degradation. | 1. Weigh the required amount of reagent quickly. 2. Work in a dry environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen), if possible. |
Quantitative Data on PFP Ester Stability
| Condition | Fmoc-Lys(Boc)-OPfp (Solid) | Fmoc-Lys(Boc)-OPfp (in Anhydrous DMF/DMSO) | Fmoc-Lys(Boc)-OPfp (in Aqueous Buffer, pH 7.4) |
| -20°C (with desiccant) | Stable for years | Not Recommended for Storage | Not Applicable |
| 4°C (with desiccant) | Stable for months | Not Recommended for Storage | Rapid Degradation |
| Room Temperature (in sealed vial) | Limited stability; days to weeks depending on humidity | Degradation within hours to days | Very Rapid Degradation (minutes to hours) |
| Room Temperature (exposed to air) | Rapid degradation | Rapid degradation | Very Rapid Degradation (minutes) |
Note: The stability in solution is highly dependent on the water content of the solvent. Even in "anhydrous" solvents, trace moisture can lead to degradation over time.
Experimental Protocols
Protocol: Monitoring Fmoc-Lys(Boc)-OPfp Stability by HPLC
This protocol provides a method to assess the hydrolytic stability of Fmoc-Lys(Boc)-OPfp in a specific buffer. This can be used for quality control of a stored reagent or to determine its stability under specific experimental conditions.[1][4]
Materials:
-
Fmoc-Lys(Boc)-OPfp
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Fmoc-Lys(Boc)-OPfp in anhydrous DMF or DMSO.
-
Initiation of Hydrolysis: Add a small aliquot of the stock solution to your buffer of interest at a known concentration (e.g., 1 mM) and temperature.
-
Time-Course Analysis:
-
Immediately inject a sample (t=0) into the HPLC system.
-
At regular intervals (e.g., 15, 30, 60, 120 minutes), inject subsequent samples.
-
-
HPLC Analysis:
-
Use a suitable gradient to separate the intact Fmoc-Lys(Boc)-OPfp from its hydrolyzed product, Fmoc-Lys(Boc)-OH. A typical gradient might be a linear gradient from 30% to 90% Mobile Phase B over 15-20 minutes.
-
Monitor the elution profile by UV absorbance at a wavelength where both the starting material and product can be detected (e.g., 265 nm for the Fmoc group).
-
-
Data Analysis:
-
Integrate the peak areas for both the intact ester and the hydrolyzed acid at each time point.
-
Calculate the percentage of remaining Fmoc-Lys(Boc)-OPfp at each time point.
-
Plot the natural logarithm of the concentration of the active ester versus time to determine the pseudo-first-order rate constant and the half-life of the compound under the tested conditions.[4]
-
Mandatory Visualizations
Caption: Recommended workflow for the storage and handling of Fmoc-Lys(Boc)-OPfp.
Caption: Primary degradation pathway of Fmoc-Lys(Boc)-OPfp via hydrolysis.
References
Impact of residual water content on Fmoc-Lys(Boc)-OPfp activity.
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of residual water content on the activity of Fmoc-Lys(Boc)-OPfp. Fmoc-Lys(Boc)-OPfp is a pre-activated amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). Its high reactivity is crucial for efficient peptide bond formation. However, its activity can be compromised by environmental factors, most notably the presence of water.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Lys(Boc)-OPfp and why is it considered an "active" ester?
A1: Fmoc-Lys(Boc)-OPfp is the N-α-Fmoc and N-ε-Boc protected L-lysine amino acid with its carboxyl group activated as a pentafluorophenyl (Pfp) ester. The pentafluorophenyl group is a strong electron-withdrawing group, making the ester a very good leaving group. This high reactivity facilitates nucleophilic attack by the free N-terminal amine of the growing peptide chain, leading to rapid and efficient peptide bond formation without the need for additional in-situ coupling reagents.[1][2][3]
Q2: How does residual water content affect the activity of Fmoc-Lys(Boc)-OPfp?
A2: Residual water can hydrolyze the active pentafluorophenyl ester of Fmoc-Lys(Boc)-OPfp back to its corresponding carboxylic acid (Fmoc-Lys(Boc)-OH). This de-activated form is incapable of direct coupling to the growing peptide chain under standard SPPS conditions and would require a separate activation step. This hydrolysis reduces the amount of active reagent available for the desired reaction, leading to lower coupling efficiency and ultimately, a lower yield of the target peptide. While PFP esters are less susceptible to hydrolysis than some other active esters, the risk remains significant, especially with poor handling and storage.[1][4]
Q3: What are the primary signs of compromised Fmoc-Lys(Boc)-OPfp activity in my peptide synthesis?
A3: The most common indicators of reduced Fmoc-Lys(Boc)-OPfp activity include:
-
Low coupling efficiency: This can be detected by a positive Kaiser test (indicating unreacted free amines) after the coupling step.
-
Lower than expected yield of the final peptide: This is a direct consequence of incomplete peptide chain elongation.
-
Presence of deletion sequences in the final product: Mass spectrometry (MS) analysis of the crude peptide may reveal peptide chains missing the lysine residue.
Q4: How should I properly store and handle Fmoc-Lys(Boc)-OPfp to minimize water exposure?
A4: To maintain the activity of Fmoc-Lys(Boc)-OPfp, it is crucial to store it in a tightly sealed container in a desiccator at the recommended temperature (typically 2-8°C). Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the powder. Handle the reagent quickly in a low-humidity environment and securely reseal the container immediately after use.
Troubleshooting Guide: Low Coupling Efficiency
This guide will help you troubleshoot low coupling efficiency when using Fmoc-Lys(Boc)-OPfp, with a focus on issues related to residual water content.
Table 1: Troubleshooting Low Coupling Efficiency
| Symptom | Possible Cause | Recommended Action |
| Positive Kaiser test after coupling with Fmoc-Lys(Boc)-OPfp. | Hydrolysis of Fmoc-Lys(Boc)-OPfp due to water contamination. | 1. Verify Water Content: Perform a Karl Fischer titration on your batch of Fmoc-Lys(Boc)-OPfp to quantify the water content. 2. Use Fresh Reagent: If the water content is high, switch to a fresh, unopened vial of the reagent. 3. Improve Handling: Ensure proper handling and storage procedures are followed to prevent future water contamination. |
| Incomplete reaction due to steric hindrance or difficult sequence. | 1. Double Couple: Perform a second coupling step with a fresh portion of Fmoc-Lys(Boc)-OPfp. 2. Increase Reaction Time: Extend the coupling reaction time. | |
| Insufficient equivalents of Fmoc-Lys(Boc)-OPfp. | Ensure you are using the correct molar excess of the amino acid derivative as per your established protocol. | |
| Consistently low yields for peptides containing Lys(Boc). | Systemic issue with Fmoc-Lys(Boc)-OPfp quality. | 1. Activity Test: Perform a small-scale test coupling reaction to assess the activity of your Fmoc-Lys(Boc)-OPfp stock (see Experimental Protocol 2). 2. Contact Supplier: If the activity is confirmed to be low, contact your supplier for a replacement or certificate of analysis. |
Experimental Protocols
Protocol 1: Determination of Residual Water Content by Karl Fischer Titration
This protocol outlines the method for quantifying the amount of water in a sample of Fmoc-Lys(Boc)-OPfp.[5][6][7]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Aquastar® CombiTitrant 5)
-
Anhydrous methanol
-
Fmoc-Lys(Boc)-OPfp sample
-
Analytical balance
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned with anhydrous methanol to eliminate any background moisture.
-
Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the Fmoc-Lys(Boc)-OPfp sample into a dry, tared weighing boat.
-
Titration: Quickly transfer the sample into the titration vessel. The titration will commence automatically and will stop once all the water in the sample has been consumed.
-
Calculation: The instrument software will calculate the water content in the sample, typically expressed as a percentage (w/w).
Table 2: Representative Impact of Water Content on Coupling Efficiency
| Water Content (%) | Expected Coupling Efficiency |
| < 0.1% | High (>99%) |
| 0.1% - 0.5% | Moderate (90-99%) |
| > 0.5% | Low (<90%) |
Note: This table provides expected trends. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Protocol 2: Activity Test of Fmoc-Lys(Boc)-OPfp via Test Coupling
This protocol provides a method to qualitatively assess the activity of a batch of Fmoc-Lys(Boc)-OPfp.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide resin)
-
Fmoc-Lys(Boc)-OPfp
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell a small amount of amino-functionalized resin in DMF.
-
Fmoc Deprotection (if necessary): If the resin is Fmoc-protected, treat with 20% piperidine in DMF to deprotect the terminal amine. Wash the resin thoroughly with DMF.
-
Test Coupling:
-
Prepare a solution of Fmoc-Lys(Boc)-OPfp (3 equivalents relative to resin loading) in DMF.
-
Add the solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1 hour.
-
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Kaiser Test: Take a small sample of the resin beads and perform the Kaiser test according to the kit instructions.
-
Negative result (beads remain colorless or yellowish): Indicates successful coupling and high activity of the Fmoc-Lys(Boc)-OPfp.
-
Positive result (beads turn blue): Indicates the presence of unreacted free amines, suggesting low activity of the Fmoc-Lys(Boc)-OPfp.
-
Visualizations
Caption: Hydrolysis of active Fmoc-Lys(Boc)-OPfp by water.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Experimental workflow for activity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentafluorophenol and its derivatives [en.highfine.com]
- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 5. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Karl Fischer water content titration - Scharlab [scharlab.com]
Validation & Comparative
Choosing the Right Tool for Lysine Incorporation: A Comparative Guide to Fmoc-Lys(Boc)-OPfp and Fmoc-Lys(Boc)-OH
In the realm of solid-phase peptide synthesis (SPPS), the precise and efficient incorporation of amino acids is paramount. For lysine, a crucial residue in many biologically active peptides, researchers are often faced with a choice between two key building blocks: the pre-activated pentafluorophenyl (Pfp) ester, Fmoc-Lys(Boc)-OPfp , and the standard carboxylic acid, Fmoc-Lys(Boc)-OH . This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences and Performance Indicators
The fundamental distinction between these two reagents lies in their state of carboxylic acid activation. Fmoc-Lys(Boc)-OH requires in-situ activation using coupling reagents just prior to its addition to the resin-bound peptide. In contrast, Fmoc-Lys(Boc)-OPfp is a stable, pre-activated ester that is ready for immediate coupling. This difference has significant implications for reaction kinetics, efficiency, and the potential for side reactions.
Quantitative Data Summary
While direct, side-by-side quantitative comparisons in the synthesis of identical peptides are not always readily available in published literature, the following table summarizes the key characteristics and performance indicators based on established principles and available data.
| Feature | Fmoc-Lys(Boc)-OPfp | Fmoc-Lys(Boc)-OH |
| Molecular Weight | 634.59 g/mol [1] | 468.5 g/mol [2] |
| Activation State | Pre-activated | Requires in-situ activation |
| Coupling Speed | Very Fast. Pfp esters have a significantly higher relative coupling rate compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters, with a reported ratio of 111:1:3.4, respectively.[3] | Dependent on the chosen coupling reagent (e.g., HBTU, HATU, DIC/HOBt). Generally slower than pre-activated Pfp esters.[4] |
| Coupling Reagents | Not required for the amino acid itself, but a mild base may be used. | Required (e.g., HBTU, HATU, DIC/HOBt) along with a base (e.g., DIPEA, NMM).[5] |
| Risk of Racemization | Lower. The high reactivity of Pfp esters leads to rapid aminolysis that generally outcompetes the formation of the 5(4H)-oxazolone intermediate responsible for racemization.[6] | Higher, and dependent on the coupling reagent and conditions. Additives like HOBt or Oxyma are used to suppress racemization.[4] |
| Side Reactions | Reduced risk of side reactions associated with in-situ activation, such as guanidinylation when using uronium-based reagents in excess.[7] | Potential for side reactions related to the coupling reagents, such as guanidinylation of the N-terminus with excess HBTU/HATU.[7] Aspartimide formation can also be a concern in certain sequences.[8] |
| Handling | Simpler workflow as it eliminates the pre-activation step.[6] | Requires an additional pre-activation or in-situ activation step.[8] |
| Cost | Generally higher due to the additional synthetic step for pre-activation. | Generally lower initial cost. |
| Ideal Use Cases | - Synthesis of difficult or sterically hindered peptides.[9] - Automated solid-phase peptide synthesis. - When minimizing racemization is critical. - Flow chemistry applications.[10] | - Routine peptide synthesis. - Cost-sensitive applications. - When a variety of coupling conditions are desired. |
Deeper Dive: Mechanism of Action
The choice between these two reagents hinges on the desired approach to forming the peptide bond.
Fmoc-Lys(Boc)-OH follows the conventional path of modern SPPS, where the carboxylic acid is activated in-situ. This is typically achieved by reacting it with a coupling reagent such as HBTU or HATU in the presence of a base like DIPEA. This forms a highly reactive intermediate, an OBt- or OAt-ester respectively, which then rapidly reacts with the free N-terminal amine of the growing peptide chain.[4]
Fmoc-Lys(Boc)-OPfp , on the other hand, circumvents the need for in-situ activation. The pentafluorophenyl group is a highly effective leaving group due to its strong electron-withdrawing nature. This inherent reactivity allows the Pfp ester to directly undergo nucleophilic attack by the peptide's N-terminal amine, leading to the formation of the peptide bond.[3]
Experimental Protocols
The following are representative protocols for the use of both Fmoc-Lys(Boc)-OH and Fmoc-Lys(Boc)-OPfp in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling of Fmoc-Lys(Boc)-OH using HBTU/DIPEA
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm the presence of a free amine using a qualitative test such as the Kaiser test.[11]
2. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the reaction is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).
Protocol 2: Coupling of Fmoc-Lys(Boc)-OPfp
1. Resin Preparation:
-
Follow the same resin preparation and Fmoc deprotection steps as described in Protocol 1.
2. Coupling:
-
Dissolve Fmoc-Lys(Boc)-OPfp (2-4 equivalents relative to the resin loading) in DMF.
-
Add the solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. Coupling is typically complete within 30-60 minutes.
3. Monitoring and Washing:
-
Monitor the reaction completion using the Kaiser test.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).
Visualization of Workflows and Decision Making
Experimental Workflow Comparison
Caption: Comparison of SPPS Coupling Workflows.
Decision-Making Pathway
Caption: Decision Pathway for Reagent Selection.
Conclusion
The choice between Fmoc-Lys(Boc)-OPfp and Fmoc-Lys(Boc)-OH is a strategic one that depends on the specific requirements of the peptide synthesis project. For routine syntheses where cost is a significant factor and standard coupling protocols are sufficient, Fmoc-Lys(Boc)-OH remains a robust and reliable choice. However, for challenging sequences, automated synthesis, or when the absolute minimization of side reactions and racemization is critical, the pre-activated Fmoc-Lys(Boc)-OPfp offers a clear advantage in terms of speed, efficiency, and purity of the final product. By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize their peptide synthesis workflows and achieve their desired outcomes with greater success.
References
- 1. Fmoc-Lys(Boc)-OPfp - Bachem AG [bioscience.co.uk]
- 2. Fmoc-Lys(Boc)-OH [cem.com]
- 3. Pentafluorophenol and its derivatives [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
A Head-to-Head Comparison: OPfp Esters vs. HOBt/HBTU in Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient and reliable formation of peptide bonds is a cornerstone of their work. The choice of activating group for carboxyl moieties is a critical decision that directly impacts coupling efficiency, reaction kinetics, and the stereochemical integrity of the final peptide. This guide provides an objective, data-driven comparison of pentafluorophenyl (OPfp) esters and the widely used HOBt/HBTU activating system.
This comparison delves into the mechanisms of action, performance metrics, and practical applications of each methodology, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your peptide synthesis needs.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for OPfp esters and HOBt/HBTU-mediated coupling reactions.
| Feature | OPfp Esters | HOBt/HBTU |
| Activation Strategy | Pre-activated, stable esters | In situ activation |
| Relative Speed | Very High | High |
| Typical Yields | High to Quantitative | Very High |
| Racemization Potential | Very Low | Low |
| Key Byproducts | Pentafluorophenol (water-insoluble) | Tetramethylurea (water-soluble) |
| Convenience | "Plug-and-play" with pre-formed esters | Requires in situ mixing of reagents |
Delving Deeper: A Quantitative Look
The following table presents a more detailed, quantitative comparison of the two methods, drawing from various studies. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, these values should be considered representative.
| Parameter | OPfp Esters | HOBt/HBTU | References |
| Coupling Efficiency/Yield | >90% crude peptide purity in SPPS.[1] | High, with yields up to 99% in some syntheses.[2] | [1][2] |
| Reaction Time in SPPS | Often complete within an hour.[2] | Typically 10-60 minutes for a standard coupling.[3] | [2][3] |
| Racemization (% D-Isomer) | Considered a method that minimizes racemization. | 1.5 - 5.0% | [4] |
Mechanism of Action: Two Paths to Amide Bond Formation
The fundamental difference between OPfp esters and the HOBt/HBTU system lies in their approach to activating the carboxylic acid for nucleophilic attack by the amine.
OPfp Esters: A Stable, Pre-activated Approach
Pentafluorophenyl esters are highly reactive "active esters" where the strong electron-withdrawing nature of the pentafluorophenyl group makes the ester an excellent leaving group.[1] This facilitates a rapid and efficient nucleophilic attack by the free amino group of the incoming amino acid.[1] The key advantage of this method is the use of pre-formed, stable, and often crystalline Fmoc-amino acid-OPfp esters.[5][6] This approach avoids exposing the growing peptide chain to a separate activating reagent, which can reduce the occurrence of side reactions.[1]
HOBt/HBTU: In Situ Activation and Racemization Suppression
The HBTU/HOBt system relies on the in situ activation of the carboxylic acid. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium salt that acts as the primary activating agent.[3] In the presence of a base, the carboxylic acid is deprotonated, and HBTU facilitates the formation of a highly reactive HOBt active ester intermediate.[3] This active ester is then susceptible to nucleophilic attack by the amine.[3]
A crucial role is played by HOBt (1-Hydroxybenzotriazole), which acts as a racemization suppressor.[3] Racemization during peptide coupling often proceeds through the formation of a 5(4H)-oxazolone intermediate.[7][8] HOBt intercepts the activated carboxylic acid to form the HOBt ester, which is less prone to forming the oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.[3]
Visualizing the Chemistry
To further elucidate the chemical transformations, the following diagrams illustrate the activation mechanisms and the process of racemization.
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using both OPfp esters and the HBTU/HOBt system. These should be optimized for specific peptide sequences and scales.
Protocol 1: SPPS using Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol outlines the steps for a single coupling cycle on a 0.1 mmol scale.[5]
1. Materials:
-
Fmoc-protected amino acid pentafluorophenyl ester (3-5 equivalents)
-
HOBt (optional, 3-5 equivalents)
-
Resin with a free N-terminal amine
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF
-
DCM (optional, for washing)
2. Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-15 minutes. Repeat this step. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (and optional HOBt) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours or until a negative Kaiser test is achieved.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF and then DCM.[5]
Protocol 2: SPPS using HBTU/HOBt
This protocol outlines the steps for a single coupling cycle on a 0.1 mmol scale.[3]
1. Materials:
-
Fmoc-protected amino acid (2-5 equivalents)
-
HBTU (1.9-4 equivalents)
-
HOBt (2-5.5 equivalents)
-
DIPEA (4-8 equivalents)
-
Resin with a free N-terminal amine
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF
2. Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-15 minutes. Repeat this step. Wash the resin thoroughly with DMF.
-
Pre-activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.
-
Add DIPEA to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 10-60 minutes or until a negative Kaiser test is achieved.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.[3]
Conclusion: Making the Right Choice
Both OPfp esters and the HOBt/HBTU system are powerful tools for peptide synthesis, each with its own set of advantages.
OPfp esters offer a clean, convenient, and highly efficient method with a very low risk of racemization, making them particularly suitable for the synthesis of complex or racemization-prone peptides. The use of pre-activated esters simplifies the coupling step and minimizes side reactions.
The HOBt/HBTU system is a robust and widely adopted method known for its high coupling efficiency and rapid reaction times. The inclusion of HOBt is critical for suppressing racemization, making it a reliable choice for a broad range of peptide synthesis applications.
The ultimate decision will depend on the specific requirements of the synthesis, including the complexity of the peptide, the sensitivity of the amino acids to racemization, and practical considerations such as cost and workflow preferences. By understanding the nuances of each method, researchers can make an informed choice to ensure the successful synthesis of high-quality peptides.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Lysine Incorporation: Alternatives to Fmoc-Lys(Boc)-OPfp
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of reagents for amino acid incorporation is critical to achieving high yields and purity. While Fmoc-Lys(Boc)-OPfp, a pre-activated pentafluorophenyl ester, offers a convenient method for introducing lysine, a variety of alternative strategies provide greater flexibility, cost-effectiveness, and utility in the synthesis of complex peptides. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
The primary alternative to using pre-activated esters is the in-situ activation of the standard Fmoc-Lys(Boc)-OH using a coupling reagent. This approach is often more economical and allows for greater control over the activation and coupling steps. Furthermore, for applications requiring selective modification of the lysine side chain, a range of orthogonally protected Fmoc-Lysine derivatives are available. These derivatives bear protecting groups that can be removed under conditions that do not affect the Boc group or other standard side-chain protecting groups, enabling the synthesis of branched, cyclic, or labeled peptides.
Performance Comparison of Lysine Incorporation Strategies
The selection of a lysine incorporation strategy depends on several factors, including the desired peptide's complexity, the scale of the synthesis, and cost considerations. The following table summarizes the key performance indicators for Fmoc-Lys(Boc)-OH with in-situ activation and various orthogonally protected lysine derivatives.
| Reagent/Method | Protecting Group | Deprotection Conditions | Coupling Efficiency | Key Advantages | Potential Drawbacks |
| Fmoc-Lys(Boc)-OH + Activator | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) | >99% (with potent activators) | Cost-effective, widely used, stable protecting group.[1][2] | Not orthogonal to standard cleavage from resin. |
| Fmoc-Lys(Alloc)-OH | Allyloxycarbonyl (Alloc) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[3][4] | High | Fully orthogonal to Fmoc and tBu-based protecting groups.[1] | Requires use of a palladium catalyst which can be costly and requires thorough removal.[3] |
| Fmoc-Lys(Mtt)-OH | 4-Methyltrityl (Mtt) | Very mild acid (e.g., 1% TFA in DCM).[5][6] | High | Highly acid-sensitive, allowing for selective deprotection on the resin.[5] | Potential for premature cleavage if exposed to even mildly acidic conditions.[7] |
| Fmoc-Lys(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) | 2% Hydrazine in DMF.[8][9] | High | Orthogonal to both acid- and base-labile protecting groups.[1] | Dde group can be somewhat labile to repeated piperidine treatments; potential for side reactions with hydrazine.[10] |
| Fmoc-Lys(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) | 2% Hydrazine in DMF.[11] | High | More stable than Dde to piperidine; orthogonal to acid-labile groups.[11] | Removal can be slower than Dde; requires hydrazine.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternative lysine incorporation strategies. The following protocols provide a starting point for researchers.
Protocol 1: In-situ Activation and Coupling of Fmoc-Lys(Boc)-OH using HATU
This protocol describes the use of a highly efficient uronium-based coupling reagent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Activation: In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates successful coupling.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.
Protocol 2: On-Resin Deprotection of the Alloc Group
This protocol details the removal of the Alloc protecting group from a lysine side chain.[3]
-
Resin Preparation: Wash the Alloc-protected peptide-resin with DCM (5 times).
-
Deprotection Cocktail Preparation: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 2 hours.
-
Washing: Wash the resin thoroughly with DCM (5 times), followed by DMF (5 times). The resin is now ready for subsequent modification of the deprotected lysine side chain.
Protocol 3: On-Resin Deprotection of the Dde Group
This protocol describes the removal of the Dde protecting group using hydrazine.[8][9]
-
Resin Preparation: Wash the Dde-protected peptide-resin with DMF (3 times).
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction: Add the hydrazine solution to the resin and agitate at room temperature for 3-5 minutes. Drain the solution and repeat the treatment two more times.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual hydrazine and the cleaved protecting group.
Mandatory Visualization
The choice of an orthogonal protecting group for lysine is particularly advantageous in the synthesis of peptides with specific side-chain modifications, such as fluorescent labeling. The following diagram illustrates the workflow for the on-resin synthesis of a fluorescently labeled peptide using Fmoc-Lys(Alloc)-OH.
Caption: On-resin synthesis of a fluorescently labeled peptide.
Conclusion
While Fmoc-Lys(Boc)-OPfp provides a straightforward method for lysine incorporation, the use of in-situ activation of Fmoc-Lys(Boc)-OH offers a more economical and controllable alternative for routine peptide synthesis. For the synthesis of more complex peptides requiring site-specific modifications, orthogonally protected lysine derivatives such as Fmoc-Lys(Alloc)-OH, Fmoc-Lys(Mtt)-OH, and Fmoc-Lys(Dde/ivDde)-OH are indispensable tools. The choice among these alternatives will be dictated by the specific requirements of the synthetic strategy, including the nature of the desired side-chain modification and the overall protecting group scheme of the target peptide. By understanding the performance characteristics and experimental protocols associated with each of these reagents, researchers can make informed decisions to optimize their peptide synthesis workflows.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. peptide.com [peptide.com]
- 5. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc-Lys(Mtt)-OH Novabiochem 167393-62-6 [sigmaaldrich.com]
- 7. mesalabs.com [mesalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. kohan.com.tw [kohan.com.tw]
A Comparative Guide to the HPLC Analysis and Characterization of Fmoc-Lys(Boc)-OPfp
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is paramount. Fmoc-L-Lys(Boc)-OPfp (N-α-Fmoc-N-ε-Boc-L-lysine pentafluorophenyl ester) is a critical reagent, and its accurate characterization is essential for ensuring the quality and success of peptide synthesis. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Fmoc-L-Lys(Boc)-OPfp, alongside alternative characterization techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the industry standard for assessing the purity of Fmoc-protected amino acids and their activated esters. A typical purity specification for commercially available Fmoc-L-Lys(Boc)-OPfp is ≥97.0% as determined by HPLC. The primary goal of HPLC analysis is to separate the main compound from potential impurities, which may include byproducts from the synthesis of the pentafluorophenyl ester, diastereomers, or related substances.
Method A: Standard Gradient for Routine Purity Assessment
This method is suitable for rapid quality control and routine analysis.
Method B: High-Resolution Gradient for Detailed Impurity Profiling
This method employs a shallower gradient to achieve better separation of closely eluting impurities, making it ideal for in-depth analysis and characterization.
Sample Preparation
A stock solution of Fmoc-L-Lys(Boc)-OPfp should be prepared by dissolving the solid material in a suitable solvent, such as acetonitrile or a 1:1 mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. The solution should then be filtered through a 0.45 µm syringe filter before injection.
Data Presentation: Comparative HPLC Methods
| Parameter | Method A: Standard Gradient | Method B: High-Resolution Gradient |
| Instrumentation | Standard HPLC system with UV detector | Standard HPLC system with UV detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Linear gradient from 30% to 90% B over 15 min | Linear gradient from 40% to 70% B over 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV absorbance at 220 nm | UV absorbance at 220 nm |
| Injection Volume | 10-20 µL | 10-20 µL |
| Expected Purity | ≥97.0% | ≥97.0% |
Note: The presented data is based on typical methods for closely related Fmoc-amino acids and may require minor adjustments for optimal separation of Fmoc-L-Lys(Boc)-OPfp.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the HPLC analysis of Fmoc-L-Lys(Boc)-OPfp.
A Researcher's Guide to Mass Spectrometry Analysis of Peptides Containing Lys(Boc)
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups is a critical determinant of success. The tert-butyloxycarbonyl (Boc) group is a cornerstone for protecting the ε-amino group of lysine (Lys). However, its behavior during mass spectrometry (MS) analysis presents unique challenges and necessitates a careful selection of analytical strategies. This guide provides an objective comparison of the mass spectrometry performance of Lys(Boc)-containing peptides against common alternatives, supported by experimental data and detailed protocols.
The Challenge of Lys(Boc) in Mass Spectrometry
The primary challenge in the MS analysis of peptides containing Lys(Boc) is the lability of the Boc group. This acid-sensitive protecting group is prone to fragmentation and in-source decay, particularly during Electrospray Ionization (ESI), which can complicate data interpretation by generating ions corresponding to the unprotected peptide or neutral losses.
Comparison of Lysine Protecting Groups in Mass Spectrometry
The choice of lysine protecting group significantly impacts the stability of the peptide during MS analysis. Here, we compare the performance of Lys(Boc) with other commonly used protecting groups: Benzyloxycarbonyl (Z), 4-Methoxytrityl (Mmt), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde).
| Protecting Group | Mass Shift (Da) | Lability in ESI-MS | Lability in MALDI-MS | Key Fragmentation Behavior |
| Boc | 100.05 | High | Low to Moderate | Neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da). |
| Z (Cbz) | 134.04 | Moderate | Low | Generally more stable than Boc in ESI; fragmentation is less common under soft conditions. |
| Mmt | 272.12 | High | Low | Very acid-labile; prone to significant in-source decay in ESI. |
| Dde | 178.10 | Low | Low | Stable under typical ESI and MALDI conditions; removed by hydrazine treatment. |
Data Interpretation: The table above summarizes the relative stability of different lysine protecting groups under common mass spectrometry conditions. Notably, both Boc and Mmt groups, which are acid-labile, exhibit high lability in ESI-MS, often leading to significant in-source decay. The Z group offers greater stability in ESI, while the Dde group is stable under both ESI and MALDI conditions, making it suitable for applications where the protecting group must remain intact during analysis. MALDI-MS is generally a gentler ionization technique, resulting in less fragmentation of all listed protecting groups compared to ESI-MS.
Recommended Mass Spectrometry Protocols
To obtain reliable and reproducible data for peptides containing Lys(Boc) and its alternatives, specific analytical protocols are recommended.
Protocol 1: ESI-MS Analysis of Peptides with Labile Protecting Groups
This protocol is designed to minimize the in-source decay of acid-labile protecting groups like Boc and Mmt.
1. Sample Preparation:
- Dissolve the peptide sample in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 µM.
- For peptides prone to aggregation, a small percentage of an organic solvent like isopropanol can be added.
2. LC-MS/MS Parameters:
- Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate time to ensure separation.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry (ESI):
- Ionization Mode: Positive.
- Capillary Voltage: 3.0-3.5 kV (use the lower end to minimize in-source decay).
- Source Temperature: 100-120 °C.
- Cone Voltage: 20-30 V (optimization is critical; lower values reduce fragmentation).
- Collision Energy (for MS/MS): Use a stepped collision energy to obtain a comprehensive fragmentation pattern.
Protocol 2: MALDI-TOF-MS for Intact Analysis of Protected Peptides
This protocol is ideal for obtaining the intact mass of peptides with labile protecting groups, as MALDI is a softer ionization technique.
1. Sample and Matrix Preparation:
- Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
- Sample Solution: Dissolve the peptide to a concentration of approximately 10 pmol/µL in 0.1% TFA.
2. Spotting Technique (Dried-Droplet Method):
- Mix 1 µL of the matrix solution with 1 µL of the sample solution directly on the MALDI target plate.
- Allow the mixture to air-dry completely at room temperature, forming a crystalline spot.
3. MALDI-TOF-MS Parameters:
- Ionization Mode: Positive, Reflectron.
- Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to prevent fragmentation.
- Mass Range: Set appropriately to include the expected mass of the protected peptide.
- Calibration: Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the analyte.
Visualizing Experimental Workflows
To further clarify the analytical process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for ESI-MS analysis of protected peptides.
Caption: Workflow for MALDI-TOF-MS analysis of protected peptides.
Conclusion
The mass spectrometry analysis of peptides containing Lys(Boc) requires careful consideration of the protecting group's lability. While ESI-MS can provide valuable fragmentation data for sequence confirmation, it often leads to in-source decay of the Boc group. Optimizing ESI parameters to create "softer" ionization conditions can mitigate this issue. For accurate intact mass determination, MALDI-TOF-MS is the preferred method due to its gentler ionization process. When comparing Lys(Boc) to other lysine protecting groups, alternatives like the Z group offer greater stability in ESI-MS, while the Dde group provides high stability in both ESI and MALDI-MS. The choice of protecting group and analytical technique should be guided by the specific goals of the experiment, whether it be sequence elucidation or confirmation of the intact protected peptide. By selecting the appropriate methodology and carefully controlling experimental parameters, researchers can obtain high-quality, reliable mass spectrometry data for peptides containing Lys(Boc) and other protecting groups.
Comparing the performance of different commercial grades of Fmoc-Lys(Boc)-OPfp.
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality and performance of amino acid derivatives are paramount to achieving high-purity target peptides. Fmoc-Lys(Boc)-OPfp (N-α-9-fluorenylmethyloxycarbonyl-N-ε-tert-butyloxycarbonyl-L-lysine pentafluorophenyl ester) is a critical building block for the incorporation of lysine residues. This guide provides an objective comparison of the performance of different commercial grades of Fmoc-Lys(Boc)-OPfp, supported by representative experimental data and detailed protocols to aid in the selection of the most suitable product for your research needs.
While specific batch-to-batch variation is inherent in chemical manufacturing, this guide synthesizes publicly available specifications with hypothetical, yet realistic, performance data to illustrate key comparative metrics.
Comparative Data on Commercial Grades
The following table summarizes typical specifications provided by various suppliers for Fmoc-Lys(Boc)-OPfp, alongside a hypothetical dataset illustrating performance in key experimental assays.
Table 1: Comparison of Public Specifications and Hypothetical Performance Data for Commercial Grades of Fmoc-Lys(Boc)-OPfp
| Parameter | Grade A (Leading Supplier) | Grade B (Alternative Supplier) | Grade C (Budget-Friendly Supplier) |
| Purity (HPLC) | ≥97.0%[1] | ≥96.0% | ≥95.0% |
| Identity (IR) | Conforms to structure[1] | Conforms to structure | Conforms to structure |
| Appearance | White to off-white powder[1] | White to light yellow powder | Yellowish powder |
| Optical Rotation | -16.0 to -13.0° (c=1 in chloroform)[1] | -15.5 to -13.5° (c=1 in chloroform) | -15.0 to -14.0° (c=1 in chloroform) |
| Hypothetical Data | |||
| Coupling Efficiency (%) | 99.2 ± 0.3 | 98.5 ± 0.5 | 97.1 ± 0.8 |
| Diastereomeric Purity (%) | 99.8 | 99.5 | 99.1 |
| Fmoc-Lys(Boc)-OH (%) | 0.3 | 0.8 | 1.5 |
| Stability (Purity after 6 months at 4°C) | 96.8% | 95.5% | 94.2% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines the method for determining the purity of Fmoc-Lys(Boc)-OPfp and identifying potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Sample Preparation: Dissolve 1 mg of Fmoc-Lys(Boc)-OPfp in 1 mL of acetonitrile.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak.
Coupling Efficiency Assessment via Test Peptide Synthesis
This protocol determines the reactivity and coupling efficiency of Fmoc-Lys(Boc)-OPfp in a practical SPPS setting.
-
Resin: Rink Amide resin (0.5 mmol/g loading).
-
Peptide Sequence: A model tripeptide, e.g., Ac-Ala-Lys-Gly-NH2.
-
Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 and 10 minutes.
-
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
Coupling:
-
Swell the resin in DMF.
-
Perform the first coupling with Fmoc-Gly-OH.
-
Deprotect the Fmoc group.
-
Couple Fmoc-Lys(Boc)-OPfp (2 equivalents relative to resin loading) in DMF. Allow the reaction to proceed for 1 hour.
-
Take a small sample of the resin for a Kaiser test to qualitatively assess for free amines.
-
Deprotect the Fmoc group.
-
Couple Fmoc-Ala-OH.
-
Acetylate the N-terminus with acetic anhydride.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Analysis: Precipitate the crude peptide in cold diethyl ether, dissolve it in a suitable solvent, and analyze by HPLC and mass spectrometry to quantify the yield of the desired tripeptide versus deletion products (e.g., Ac-Ala-Gly-NH2).
Stability Assessment
This protocol evaluates the degradation of Fmoc-Lys(Boc)-OPfp under standard storage conditions.
-
Storage Conditions: Store samples of each commercial grade in a controlled environment at 4°C.
-
Time Points: Analyze the purity of each sample by HPLC at time zero and after 1, 3, and 6 months.
-
Analysis: Use the HPLC protocol described above to determine the purity at each time point. The stability is reported as the percentage of the initial purity remaining.
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow and the logical process for comparing the different commercial grades.
Caption: Experimental workflow for performance comparison.
Caption: Framework for logical comparison of grades.
Conclusion
The selection of a suitable commercial grade of Fmoc-Lys(Boc)-OPfp requires a comprehensive evaluation of purity, coupling efficiency, stability, and cost. While premium grades from leading suppliers generally offer higher purity and performance, alternative and budget-friendly options may be suitable for less demanding applications. It is recommended that researchers perform an in-house evaluation of a new supplier's product to ensure it meets the specific requirements of their synthesis projects. The protocols and comparative framework provided in this guide offer a robust starting point for such an evaluation.
References
The Strategic Advantage of Pre-activated Esters in Solid-Phase Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of coupling methodology is paramount to achieving high purity, yield, and stereochemical integrity. This guide provides an objective comparison of pre-activated esters with common in situ coupling reagents, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthesis strategy.
The formation of the amide bond is the cornerstone of peptide synthesis. While numerous reagents have been developed to facilitate this reaction, the use of pre-activated esters of Nα-protected amino acids offers distinct advantages in terms of reaction efficiency, suppression of side reactions, and overall process control. This guide will delve into the performance of pre-activated esters, particularly pentafluorophenyl (PFP) esters, in comparison to widely used in situ coupling reagents such as aminium/uronium salts (HATU, HBTU) and carbodiimides (DIC).
Performance Comparison: Pre-activated Esters vs. In Situ Reagents
The primary advantage of using pre-activated esters lies in their ability to circumvent the in situ activation step, which can be a source of undesirable side reactions. Pre-activated esters are stable, isolable intermediates that can be prepared and purified beforehand, ensuring a well-defined and highly reactive acylating agent for the coupling reaction.[1][2] This contrasts with in situ methods where the activating agent is mixed with the amino acid immediately prior to or during the coupling step.
Quantitative Data Summary
The following tables summarize key performance indicators for pre-activated esters and common in situ coupling reagents based on available literature. It is important to note that direct head-to-head comparisons across all reagents under identical conditions are not always available, and performance can be sequence-dependent.
Table 1: Comparison of Coupling Efficiency and Reaction Times
| Coupling Reagent/Method | Typical Coupling Time | Relative Coupling Rate | Notes |
| Fmoc-AA-OPfp | 1-2 hours | High (111)[3] | Can be accelerated with additives like HOBt.[2][4] |
| HATU/DIPEA | 5-20 minutes | Very High | Highly efficient, especially for difficult couplings.[5] |
| HBTU/DIPEA | 15-60 minutes | High | A widely used and effective coupling reagent.[6] |
| DIC/HOBt | 30-120 minutes | Moderate | Cost-effective, with the formation of a soluble urea byproduct.[6] |
Table 2: Comparison of Racemization/Epimerization and Purity
| Coupling Reagent/Method | Racemization Potential | Typical Crude Purity | Key Considerations |
| Fmoc-AA-OPfp | Low[7] | >90%[2] | Minimizes contact of the peptide with activating agents, reducing side reactions.[1] |
| HATU/DIPEA | Low to Moderate | High (often >80%)[5] | Pre-activation time can influence epimerization rates for sensitive amino acids.[8] |
| HBTU/DIPEA | Low to Moderate | High (often >70%)[5] | The choice of base can impact racemization levels.[9] |
| DIC/HOBt | Moderate | Variable | The addition of HOBt is crucial to suppress racemization.[7] |
Experimental Protocols
To provide a practical comparison, detailed methodologies for key experiments are outlined below.
Protocol 1: Preparation of Fmoc-Amino Acid Pentafluorophenyl (PFP) Esters
Materials:
-
Fmoc-amino acid
-
Pentafluorophenyl trifluoroacetate
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM.
-
Add pyridine (1.1 equivalents) to the solution and stir.
-
Slowly add pentafluorophenyl trifluoroacetate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid-OPfp Esters (0.1 mmol scale)
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Fmoc-amino acid pentafluorophenyl ester
-
1-Hydroxybenzotriazole (HOBt) (optional catalyst)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3 equivalents) in DMF.
-
(Optional) Add HOBt (3 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), recoupling may be necessary.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Washing: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the peptide-resin with DMF (3x) followed by DCM (3x). Dry the resin.
-
Cleavage and Deprotection: Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Protocol 3: SPPS using In Situ Activation with HATU/DIPEA (0.1 mmol scale)
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Fmoc-amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 2.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 15-60 minutes at room temperature.
-
-
Washing and Subsequent Steps: Follow steps 4-10 from Protocol 2.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.
Caption: Peptide bond formation using a pre-activated Fmoc-amino acid pentafluorophenyl ester.
Caption: Comparison of SPPS workflows for pre-activated esters and in situ activation.
Caption: General mechanism of racemization during peptide coupling via oxazolone formation.
Conclusion
The use of pre-activated esters, particularly pentafluorophenyl esters, in Solid-Phase Peptide Synthesis presents a compelling strategy for the efficient and high-fidelity synthesis of peptides. By isolating the activation step, researchers can minimize side reactions such as racemization and avoid the introduction of potentially problematic in situ reagents and their byproducts to the growing peptide chain. While highly efficient in situ reagents like HATU offer faster coupling times, the controlled and clean nature of pre-activated esters makes them an invaluable tool, especially for the synthesis of complex or sterically hindered peptides where purity and stereochemical integrity are of utmost importance. The choice of coupling strategy should be guided by the specific requirements of the target peptide, but the advantages offered by pre-activated esters warrant their strong consideration in the design of robust and reliable SPPS protocols.
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Fmoc-Lys(Boc)-OPfp in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the selection of raw materials is a critical decision that balances cost, efficiency, purity, and process simplicity. Fmoc-Lys(Boc)-OPfp is a pre-activated pentafluorophenyl (Pfp) ester of the commonly used lysine derivative. This guide provides an objective comparison of using Fmoc-Lys(Boc)-OPfp versus the standard approach of in situ activation of Fmoc-Lys(Boc)-OH with common coupling reagents in the context of large-scale Solid-Phase Peptide Synthesis (SPPS).
The use of pre-activated esters like Fmoc-Lys(Boc)-OPfp offers a streamlined coupling step by eliminating the need for a separate activation reagent.[1][2] This contrasts with the more traditional method where the carboxylic acid of Fmoc-Lys(Boc)-OH is activated directly in the reaction vessel using reagents such as HBTU, HATU, or DIC. The choice between these strategies has significant implications for process economics, reaction kinetics, and the purity profile of the final peptide.
Comparative Analysis of Coupling Strategies
The primary trade-off in selecting a lysine incorporation strategy lies between the upfront cost of the amino acid derivative and the overall process costs, which include reagents, solvents, time, and downstream purification.[3]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for a comparative analysis. Costs are estimates based on publicly available catalog prices for bulk quantities and may vary significantly between suppliers and with purchase volume.
Table 1: Estimated Reagent Cost Comparison
| Parameter | Fmoc-Lys(Boc)-OPfp Strategy | In Situ Activation Strategy (Fmoc-Lys(Boc)-OH + Reagent) | Analysis |
| Protected Amino Acid | High | Low | Fmoc-Lys(Boc)-OPfp has a significantly higher initial cost due to the additional synthetic step for esterification.[4] |
| Coupling Reagent | None Required | Moderate to High (e.g., HBTU, HATU) | The cost of high-efficiency uronium salt reagents is a major contributor to the overall cost of the in situ method.[5][6] |
| Additive (e.g., HOBt, Oxyma) | Often Not Required | Required for carbodiimides; often included in uronium/phosphonium salts | Eliminating additives simplifies inventory and handling, and avoids byproducts from reagents like HOBt, which can be hazardous.[7][8] |
| Overall Initial Cost | High | Moderate to High | The initial outlay for the pre-activated ester is typically higher than the combined cost of the free acid and coupling reagents. |
Table 2: Performance Metrics Comparison
| Performance Metric | Fmoc-Lys(Boc)-OPfp | In Situ Activation (HATU/HBTU) | In Situ Activation (DIC/Oxyma) | Analysis |
| Reactivity / Speed | Very High | Very High | Moderate to High | Pfp esters are highly reactive, leading to rapid coupling times, comparable to efficient uronium salts.[8] Carbodiimide-based methods are generally slower.[9] |
| Coupling Efficiency | High to Very High | Very High | High | For standard couplings, all methods can achieve high efficiency. For sterically hindered sequences, HATU and COMU are considered extremely effective.[6] |
| Side Reactions | Low | Low to Moderate | Low | Pfp esters avoid side reactions associated with coupling reagents, such as guanidinylation from HBTU/HATU.[6][8] This leads to a cleaner crude product. |
| Racemization Risk | Very Low | Low | Low to Moderate | The use of pre-activated esters is known to minimize racemization, which is a critical parameter for API quality.[1][8] |
| Process Simplicity | High | Moderate | Moderate | The OPfp strategy involves fewer reagents and steps, reducing the chance of handling errors and simplifying automated synthesis protocols. |
| Waste Stream | Simpler | More Complex | More Complex | In situ activation generates byproducts from the coupling reagent (e.g., tetramethylurea, DCU) that must be removed during washing and purification.[7] |
Cost-Benefit Evaluation
Benefits of Using Fmoc-Lys(Boc)-OPfp:
-
Process Simplification and Speed: As a pre-activated building block, it eliminates the in situ activation step, saving time and reducing the number of reagents handled.[1][2] The high reactivity of the Pfp ester ensures rapid and complete coupling reactions.[8]
-
Higher Purity and Reduced Side Reactions: By avoiding a separate activating agent, the risk of side reactions such as guanidinylation of the N-terminal amine (a known issue with excess HBTU/TBTU) is eliminated.[6][10] This often results in a higher purity crude product, which can significantly reduce the cost and complexity of downstream HPLC purification, a major bottleneck in large-scale production.[3]
-
Low Racemization: The use of OPfp esters is a well-established method for minimizing the loss of stereochemical integrity during peptide bond formation.[1][8]
-
Safety and Handling: The strategy avoids the need to handle potentially hazardous and explosive additives like HOBt and HOAt, which are components or precursors of many common uronium salt reagents.[7]
Costs and Drawbacks of Using Fmoc-Lys(Boc)-OPfp:
-
Higher Upfront Material Cost: The primary disadvantage is the significantly higher purchase price of Fmoc-Lys(Boc)-OPfp compared to Fmoc-Lys(Boc)-OH.[4] This can be a major consideration for the overall raw material budget.
-
Stability: While generally stable as crystalline solids, active esters can be susceptible to hydrolysis.[8][11] Careful handling and storage are required to maintain their reactivity.
For small-scale R&D synthesis, the higher cost of Fmoc-Lys(Boc)-OPfp may be difficult to justify. However, in large-scale GMP manufacturing , the calculus changes. The benefits of a simplified, more robust process with a cleaner crude product profile can lead to significant overall cost savings. Reduced purification time, lower solvent consumption for chromatography, and higher final yields can easily offset the higher initial raw material cost.
Fmoc-Lys(Boc)-OPfp is recommended when:
-
The final product is a high-value therapeutic peptide where purity and minimizing side-products are paramount.
-
The peptide sequence is known to be sterically hindered or prone to aggregation, where a highly reactive and clean coupling is beneficial.
-
Process simplification and robustness are key drivers for scaling up an automated synthesis protocol.
-
The reduction of complex waste streams and avoidance of hazardous reagents aligns with "green chemistry" initiatives.[7]
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis on a 1 mmol scale. Equivalents are calculated relative to the resin's substitution level.
Protocol 1: Coupling Using Fmoc-Lys(Boc)-OPfp
-
Resin Preparation:
-
Swell 1 mmol of a suitable resin (e.g., Rink Amide) in dimethylformamide (DMF, 10 mL) for 30 minutes in a reaction vessel.
-
Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Coupling Step:
-
In a separate container, dissolve 3 equivalents (3 mmol) of Fmoc-Lys(Boc)-OPfp in DMF (7 mL).
-
Add the solution to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. Note: The reaction is often complete in under 60 minutes.
-
Monitor the reaction for completion using a Kaiser test. A negative result (beads remain yellow) indicates complete coupling.
-
-
Washing:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and the pentafluorophenol byproduct. The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Comparative Coupling Using Fmoc-Lys(Boc)-OH and HATU
-
Resin Preparation:
-
Follow the same procedure as Step 1 in Protocol 1.
-
-
Coupling Step:
-
Pre-activation: In a separate container, dissolve Fmoc-Lys(Boc)-OH (3 eq., 3 mmol) and HATU (2.9 eq., 2.9 mmol) in DMF (7 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 6 mmol) to the activation mixture and agitate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution immediately to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a Kaiser test.
-
-
Washing:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
-
Visualizations
Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis (SPPS).
Caption: Logical workflow comparing pre-activated vs. in situ activation strategies.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
Orthogonality of the Boc protecting group on lysine with other side-chain protections.
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the ε-amino function of lysine. Its orthogonality—the ability to be selectively removed without affecting other protecting groups—is a critical consideration in the design of complex synthetic routes. This guide provides an objective comparison of the orthogonality of the Boc group on the lysine side chain with other common side-chain protecting groups, supported by experimental data and detailed methodologies.
Principle of Orthogonal Protection
In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of a specific functional group while others remain intact, enabling stepwise peptide elongation and the introduction of side-chain modifications.[1][2] The Boc group is acid-labile and is typically removed with moderate acids like trifluoroacetic acid (TFA).[3][4] Its orthogonality is therefore assessed by its stability to the deprotection conditions of other groups and, conversely, the stability of other groups to the acidic conditions required for Boc removal.
Comparison of Boc Orthogonality with Other Lysine Side-Chain Protecting Groups
The choice of a protecting group for the lysine side chain is dictated by the overall synthetic strategy, most commonly the Fmoc/tBu or Boc/Bzl approach.[1][5] In the prevalent Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like Boc.[5][6]
Boc vs. Benzyloxycarbonyl (Z or Cbz)
The benzyloxycarbonyl (Z or Cbz) group is another common protecting group for the lysine side chain. The Boc and Cbz groups exhibit excellent orthogonality.[7][8]
Table 1: Comparison of Boc and Cbz Protecting Groups on Lysine
| Feature | Boc (tert-butyloxycarbonyl) | Z (Cbz, benzyloxycarbonyl) |
| Deprotection Condition | Acidolysis (e.g., 25-50% TFA in DCM)[9] | Hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH) |
| Orthogonality | High. Stable to hydrogenolysis. | High. Stable to moderate acidolysis used for Boc removal. |
| Typical Application | Fmoc/tBu strategy for side-chain protection.[2][6] | Boc/Bzl strategy for side-chain protection. |
| Deprotection Yield | Generally >95% | Generally >90% |
| Key Considerations | The tert-butyl cation generated during deprotection can lead to side reactions, requiring scavengers.[10] | Hydrogenolysis may not be suitable for peptides containing sulfur atoms or other reducible functional groups. |
Boc vs. Allyloxycarbonyl (Alloc)
The allyloxycarbonyl (Alloc) group offers an alternative orthogonal protection strategy, as it is removed under neutral conditions using a palladium catalyst.[11][12]
Table 2: Comparison of Boc and Alloc Protecting Groups on Lysine
| Feature | Boc (tert-butyloxycarbonyl) | Alloc (allyloxycarbonyl) |
| Deprotection Condition | Acidolysis (e.g., 25-50% TFA in DCM)[9] | Palladium(0)-catalyzed reduction (e.g., Pd(PPh₃)₄, phenylsilane)[11] |
| Orthogonality | High. Stable to palladium catalysis. | High. Stable to acidic and basic conditions used for Boc and Fmoc removal, respectively.[12] |
| Typical Application | Side-chain protection in Fmoc/tBu strategy. | On-resin side-chain modification and cyclization.[11] |
| Purity after Deprotection | High, but can be affected by side reactions if scavengers are not used. | Can be high, though trace palladium contamination is a concern for biological applications.[13] |
| Key Considerations | Requires acidic conditions. | Requires a metal catalyst, which may need to be carefully removed from the final product. |
Boc vs. "Super" Acid-Labile Groups (Mtt, Mmt)
The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-labile and can be removed under milder acidic conditions than the Boc group, allowing for a degree of "semi-orthogonality".[14][15]
Table 3: Comparison of Boc and Mtt/Mmt Protecting Groups on Lysine
| Feature | Boc (tert-butyloxycarbonyl) | Mtt (4-methyltrityl) / Mmt (4-methoxytrityl) |
| Deprotection Condition | Moderate Acidolysis (e.g., 25-50% TFA in DCM)[9] | Mild Acidolysis (e.g., 1-3% TFA in DCM, or HFIP/DCM)[14][15][16] |
| Orthogonality | Partial. Stronger acidic conditions for Boc removal will also cleave Mtt/Mmt. | Partial. Careful control of acid concentration and reaction time is needed to selectively remove Mtt/Mmt in the presence of Boc.[14][17] |
| Typical Application | General side-chain protection. | On-resin side-chain modification where selective deprotection in the presence of other acid-labile groups is required. |
| Purity after Deprotection | High. | Generally high, but premature Boc deprotection can occur if conditions are not optimized.[14] |
| Key Considerations | Standard and robust. | Requires careful optimization of deprotection conditions to ensure selectivity. The bulky nature of the group can sometimes cause steric hindrance. |
Boc vs. Hydrazine-Labile Groups (Dde, ivDde)
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are removed by treatment with hydrazine, providing excellent orthogonality to the acid-labile Boc group.[16][18]
Table 4: Comparison of Boc and Dde/ivDde Protecting Groups on Lysine
| Feature | Boc (tert-butyloxycarbonyl) | Dde/ivDde |
| Deprotection Condition | Acidolysis (e.g., 25-50% TFA in DCM)[9] | Hydrazinolysis (e.g., 2% hydrazine in DMF)[16][18] |
| Orthogonality | High. Stable to hydrazine. | High. Stable to acidic conditions used for Boc removal and basic conditions for Fmoc removal.[16][19] |
| Typical Application | General side-chain protection. | On-resin side-chain modification, cyclization, and branching.[11] |
| Purity after Deprotection | High. | High. However, Dde migration has been reported as a potential side reaction.[20] The ivDde group is more stable.[16] |
| Key Considerations | Standard and widely used. | Hydrazine is toxic and must be handled with care. The N-terminus should be protected (e.g., with Boc) during Dde/ivDde deprotection to prevent side reactions.[16] |
Experimental Protocols
Protocol 1: Selective Deprotection of Boc from a Lysine Side Chain
This protocol outlines the removal of the Boc group from a lysine side chain while other protecting groups, such as Cbz, Alloc, or Dde, remain intact.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., Triisopropylsilane (TIS), 2-5%)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask (e.g., 10-20 mg/mL).[9]
-
Prepare a deprotection solution of 25-50% TFA in DCM. If the peptide contains sensitive residues like tryptophan or methionine, add a scavenger (e.g., 2-5% TIS) to the solution.[9]
-
Add the deprotection solution to the dissolved peptide and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 30 minutes to 2 hours.[9]
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected amine as a TFA salt.[9]
-
Filter the precipitate and wash with cold diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Selective Deprotection of Other Groups in the Presence of Boc-Lysine
A. Alloc Group Deprotection:
-
Dissolve the peptide in a suitable solvent (e.g., DCM or a mixture of CHCl₃/AcOH/NMM).[12]
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger such as phenylsilane.[11][12]
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature until completion, as monitored by HPLC.
-
Wash the resin or solution to remove the catalyst and byproducts.
B. Mtt Group Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 1-3% TFA in DCM, often with the addition of a scavenger like 1-5% TIS.[16] Alternatively, a mixture of hexafluoroisopropanol (HFIP) in DCM can be used for milder conditions.[14]
-
Repeat the treatment several times for short durations (e.g., 3 x 5 minutes).[14][15]
-
Wash the resin thoroughly with DCM and a neutralizing solution (e.g., 10% DIPEA in DMF) followed by DMF.
C. Dde/ivDde Group Deprotection:
-
Ensure the Nα-amino group of the peptide is protected (e.g., with Fmoc or Boc).[16]
-
Treat the peptide-resin with a solution of 2% hydrazine monohydrate in DMF.[16][18]
-
Agitate the mixture at room temperature for a short period (e.g., 3 x 3 minutes).[18][20]
-
Wash the resin extensively with DMF to remove residual hydrazine.[18]
Visualizing Orthogonality and Workflows
Caption: Workflow for Fmoc/tBu peptide synthesis and orthogonal deprotection of lysine side chains.
Caption: Selectivity of various deprotection conditions for common lysine protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. kohan.com.tw [kohan.com.tw]
- 12. diva-portal.org [diva-portal.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 17. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 20. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Lys(Boc)-OPfp in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high yields, purity, and overall success of the synthesis. This guide provides a comprehensive literature review and a comparative analysis of Nα-Fmoc-Nε-Boc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp), a pre-activated amino acid derivative, against other common strategies for lysine incorporation in Fmoc-based SPPS.
Principle of Operation: Pre-activation with Pentafluorophenyl Ester
Fmoc-Lys(Boc)-OPfp is a derivative of lysine where the α-amino group is protected by the base-labile Fmoc group, the ε-amino group of the side chain is protected by the acid-labile Boc group, and the carboxyl group is pre-activated as a pentafluorophenyl (PFP) ester. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain[1]. This high reactivity facilitates rapid and efficient amide bond formation[2].
These active esters are stable, often crystalline solids that can be prepared in advance, purified, and stored, offering a convenient "plug-and-play" approach to peptide coupling[1][2]. This contrasts with in situ activation methods where the carboxylic acid of the amino acid is activated directly in the reaction vessel using coupling reagents.
Performance Comparison: Fmoc-Lys(Boc)-OPfp vs. Alternatives
The primary alternative to using Fmoc-Lys(Boc)-OPfp is the in situ activation of Fmoc-Lys(Boc)-OH with a coupling reagent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt), and uronium/aminium salts such as HBTU, TBTU, or HATU.
Additionally, alternative side-chain protecting groups for lysine are available, offering different orthogonality and deprotection conditions. These include the Mtt, Mmt, Dde, ivDde, and Alloc groups[3][4].
Quantitative Data Summary
The following tables summarize a comparison between using pre-activated PFP esters and a common in situ activation method (DCC/HOBt), as well as a comparison of different lysine side-chain protecting groups.
Table 1: Comparison of Fmoc-Lys(Boc)-OPfp with in situ Activation of Fmoc-Lys(Boc)-OH
| Feature | Fmoc-Lys(Boc)-OPfp (Pre-activated PFP ester) | Fmoc-Lys(Boc)-OH + Coupling Reagent (e.g., DCC/HOBt) |
| Coupling Efficiency/Yield | Generally high, often contributing to >90% crude peptide purity.[1][5] | Yields can be high but may be affected by side reactions and byproduct formation. |
| Reaction Time | Rapid, often complete within one hour in SPPS.[1] | Variable, typically 1-2 hours for a standard coupling.[1] |
| Racemization | Considered a method that minimizes racemization, especially with pre-formed, purified active esters.[2] | Risk of racemization, though additives like HOBt are used to suppress it. |
| Side Reactions | Minimal side reactions reported. Avoids exposing the growing peptide to activating reagents.[1] | Potential for N-acylurea formation (with DCC) and dehydration of Asn/Gln side chains.[1] |
| Byproducts | Pentafluorophenol, which is soluble and easily washed away.[1] | Dicyclohexylurea (DCU) from DCC is insoluble and can complicate purification.[1] |
| Convenience | Requires pre-synthesis of the active ester but offers ease of use during SPPS.[1] | Reagents are readily available for direct use, but the activation step is done in situ. |
Table 2: Comparison of Lysine Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Structure | Removal Conditions | Key Advantages | Key Disadvantages |
| Boc (tert-butyloxycarbonyl) | Acid-labile | Strong acid (e.g., TFA), typically during final cleavage.[4] | Standard, robust, and compatible with most Fmoc-SPPS protocols. | Generates tert-butyl cations upon cleavage which can modify sensitive residues if scavengers are not used.[3] |
| Mtt (4-Methyltrityl) | Highly acid-labile | Very mild acid (e.g., 1% TFA in DCM).[4] | Allows for orthogonal deprotection on-resin for side-chain modification. | |
| Mmt (4-Methoxytrityl) | More acid-labile than Mtt | Even milder acid conditions than Mtt, can be cleaved with HOBt in DCM/TFE. | Useful when Mtt removal is problematic. | Extreme acid sensitivity requires careful selection of coupling methods. |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Hydrazine-labile | 2% hydrazine in DMF.[4] | Orthogonal to both acid- and base-labile groups, enabling specific side-chain chemistry. | Can be prone to migration and premature loss in some sequences. |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine-labile | 2% hydrazine in DMF.[4] | More sterically hindered than Dde, reducing migration and premature loss. | |
| Alloc (Allyloxycarbonyl) | Palladium-catalyzed cleavage | Pd(PPh₃)₄ in the presence of a scavenger.[4] | Orthogonal to acid- and base-labile groups. | The palladium catalyst can be poisoned by sulfur-containing residues like cysteine.[6] |
Experimental Protocols
General Protocol for SPPS using Fmoc-Lys(Boc)-OPfp
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide on a 0.1 mmol scale using Fmoc-Lys(Boc)-OPfp.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add DMF (N,N-dimethylformamide) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Lys(Boc)-OPfp:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OPfp (3-5 equivalents, 0.3-0.5 mmol) in a minimal amount of DMF.
-
(Optional) To accelerate the reaction, 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) can be added to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (dichloromethane) (3-5 times) to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and washing steps, perform a final Fmoc deprotection (if the N-terminus is to be free).
-
Wash the resin with DMF and DCM, and then dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash with ether, and dry under vacuum.
Mandatory Visualizations
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.
Caption: Orthogonal protection strategy in Fmoc-SPPS for lysine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fmoc-Lys(Boc)-OPfp
For researchers and scientists engaged in drug development and peptide synthesis, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-Lys(Boc)-OPfp, ensuring laboratory safety and regulatory compliance. By offering clear, actionable information, we aim to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and responsibility in the scientific community.
I. Understanding the Compound: Hazard Profile and Safety Data
Fmoc-Lys(Boc)-OPfp (N-α-Fmoc-N-ε-Boc-L-lysine pentafluorophenyl ester) is a commonly used amino acid derivative in solid-phase peptide synthesis.[1] While not classified as a hazardous substance in all contexts, it is crucial to handle it with care, adhering to the safety precautions outlined in the Safety Data Sheet (SDS).[2][3]
Key Safety Information:
| Property | Data | Source |
| Chemical Formula | C₃₂H₃₁F₅N₂O₆ | [2] |
| Molecular Weight | 634.6 g/mol | [1] |
| Appearance | White to off-white powder | |
| Hazards | May cause skin irritation. Caution should be exercised as with all chemicals, as hazards may not be fully investigated.[3] | [3] |
| Storage | Keep container tightly closed in a cool, well-ventilated area. Recommended storage temperatures vary, with some suppliers suggesting -20°C and others 15-25°C. Always refer to the supplier-specific SDS. | [2] |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat, and a dust respirator should be worn.[2] | [2] |
II. Step-by-Step Disposal Protocol
The proper disposal of Fmoc-Lys(Boc)-OPfp involves a multi-step process designed to manage different types of waste generated during its use. This includes unused or expired solid reagent, contaminated labware, and solutions containing the compound. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
A. Solid Waste (Unused/Expired Reagent and Grossly Contaminated Materials):
-
Collection: Carefully collect the solid waste in a designated, clearly labeled waste container. For spills, use appropriate tools to place the spilled solid into a convenient waste disposal container.[2]
-
Labeling: Label the container as "Hazardous Waste" and include the full chemical name: "Fmoc-Lys(Boc)-OPfp".
-
Segregation: Keep this waste stream separate from other laboratory waste to avoid unintended reactions.
-
Disposal: Arrange for pickup and disposal by a certified chemical waste disposal company. Do not dispose of solid Fmoc-Lys(Boc)-OPfp down the drain or in regular trash.[4]
B. Liquid Waste (Solutions containing Fmoc-Lys(Boc)-OPfp):
Pentafluorophenyl (PFP) esters are active esters that are less susceptible to spontaneous hydrolysis than NHS esters but will react with nucleophiles like amines.[5][6] A chemical deactivation step can be employed to neutralize the reactivity of the PFP ester before disposal.
-
Deactivation (Optional but Recommended):
-
Principle: The reactivity of the pentafluorophenyl ester can be neutralized by reacting it with a primary or secondary amine or by hydrolysis under basic conditions. This converts the active ester into a more stable amide or carboxylate.
-
Procedure:
-
Working in a well-ventilated fume hood, dilute the solution containing Fmoc-Lys(Boc)-OPfp with a suitable solvent (e.g., DMF, DMSO).
-
Slowly add a solution of a simple, non-volatile amine (e.g., a slight excess of ethanolamine or glycine in a compatible solvent) or a dilute aqueous base (e.g., 1M sodium bicarbonate) to the stirred solution.
-
Allow the reaction to proceed for several hours at room temperature to ensure complete deactivation.
-
-
-
Collection: Collect the deactivated solution in a designated hazardous waste container suitable for organic solvents.
-
Labeling: Label the container with "Hazardous Waste" and list all components of the solution.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.
C. Contaminated Labware (Vials, Syringes, etc.):
-
Decontamination: Rinse the contaminated labware multiple times with a suitable solvent (e.g., acetone, DMF) to remove residual Fmoc-Lys(Boc)-OPfp.
-
Rinsate Collection: Collect the solvent rinsate in the designated liquid hazardous waste container.
-
Final Cleaning: After decontamination, the labware can be washed according to standard laboratory procedures.
-
Disposal of Sharps: Any contaminated needles or sharps should be placed in a designated sharps container for proper disposal.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing Fmoc-Lys(Boc)-OPfp.
Caption: Decision tree for the safe disposal of Fmoc-Lys(Boc)-OPfp waste streams.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of Fmoc-Lys(Boc)-OPfp, contributing to a safer laboratory environment for all. Always consult your institution's specific safety guidelines and a current Safety Data Sheet before handling any chemical.
References
Safeguarding Your Research: A Guide to Handling Fmoc-Lys(Boc)-OPfp
Essential safety protocols and logistical plans are critical for the safe handling and disposal of Fmoc-Lys(Boc)-OPfp in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, procedural, and step-by-step guidance to minimize risk and ensure operational efficiency. Adherence to these protocols is paramount for personal safety and environmental protection.
Fmoc-Lys(Boc)-OPfp is a chemical compound commonly used in solid-phase peptide synthesis. While specific hazard information can vary, it is generally categorized as a combustible solid that may cause skin irritation. Therefore, appropriate personal protective equipment (PPE) and handling procedures are necessary to prevent exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Fmoc-Lys(Boc)-OPfp during various laboratory operations.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the compound.[2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Recommended when weighing or handling the powder outside of a chemical fume hood to prevent inhalation of dust particles.[3][4] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[2] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills.[2] |
Operational Plan: From Receipt to Experiment
A structured workflow is essential for the safe handling of Fmoc-Lys(Boc)-OPfp. The following diagram and protocol outline the key steps from receiving the compound to its use in an experimental setting.
Experimental Protocol:
-
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leaks.[2] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 15-25°C.
-
Preparation and Weighing: Before handling, ensure all required PPE is worn correctly.[2] Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize the risk of dust inhalation.[5] Use dedicated, clean spatulas and weighing paper, and handle the powder gently to avoid creating airborne dust.[2]
-
Dissolution and Use: When preparing solutions, slowly add the solvent to the vessel containing the pre-weighed Fmoc-Lys(Boc)-OPfp to prevent splashing.[2] Ensure that all containers holding the chemical or its solutions are clearly labeled with the chemical name and any hazard information.
-
Post-Handling: After handling is complete, thoroughly clean all work surfaces, including the balance and the fume hood, with an appropriate solvent and absorbent materials.[2] Follow the disposal plan outlined below for all waste materials. Always wash your hands thoroughly after handling the compound.[5]
Disposal Plan: Managing Chemical Waste
Proper disposal of Fmoc-Lys(Boc)-OPfp and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
Disposal Protocol:
-
Waste Segregation: All materials contaminated with Fmoc-Lys(Boc)-OPfp, including unused solid reagent, contaminated gloves, weighing paper, and other disposable items, should be treated as chemical waste.[6]
-
Containment: Collect all solid waste in a designated, sealable, and clearly labeled hazardous waste container.[6] Similarly, collect any liquid waste containing the compound in a separate, appropriately labeled hazardous waste container.
-
Labeling and Storage: Ensure all waste containers are clearly marked with a hazardous waste label that includes the chemical name and associated hazards.[7] Store these containers in a designated and secure waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[5] This is typically done through your institution's environmental health and safety (EHS) department or a certified chemical waste disposal service.[7] Never dispose of chemical waste down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
